1-methylcyclohex-3-ene-1-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVNOWJTFRSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60989089 | |
| Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69352-89-2 | |
| Record name | 3-Cyclohexene-1-carboxamide, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-methylcyclohex-3-ene-1-carboxamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-methylcyclohex-3-ene-1-carboxamide, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It delves into the strategic considerations for the synthesis, focusing on a robust two-step approach commencing with a Diels-Alder reaction to construct the core carbocyclic framework, followed by amidation of the resulting carboxylic acid. This document emphasizes the rationale behind methodological choices, provides detailed, actionable protocols, and is supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: Strategic Importance and Synthetic Overview
1-methylcyclohex-3-ene-1-carboxamide possesses a unique three-dimensional structure combining a chiral quaternary center and a reactive alkene functionality, making it an attractive scaffold for the synthesis of complex molecular architectures. Its derivatives have potential applications in the development of novel therapeutic agents.
The synthesis of this target molecule is most efficiently approached through a convergent strategy that first establishes the cyclohexene ring system with the desired substitution pattern, followed by the installation of the carboxamide group. This guide will focus on the most prominent and reliable synthetic route: the [4+2] cycloaddition (Diels-Alder reaction) of isoprene with methacrylic acid, followed by the conversion of the resultant carboxylic acid to the primary amide.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of 1-methylcyclohex-3-ene-1-carboxamide reveals a logical disconnection at the amide bond, leading back to 1-methylcyclohex-3-ene-1-carboxylic acid and an ammonia equivalent. The cyclic carboxylic acid, in turn, can be disconnected via a Diels-Alder reaction into isoprene (the diene) and methacrylic acid (the dienophile). This two-step approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the high efficiency and predictability of the Diels-Alder reaction for forming six-membered rings.
Caption: Retrosynthetic analysis of 1-methylcyclohex-3-ene-1-carboxamide.
Synthesis of the Carboxylic Acid Precursor: The Diels-Alder Reaction
The cornerstone of this synthesis is the [4+2] cycloaddition between isoprene and methacrylic acid.[1] This reaction is a pericyclic process that forms the cyclohexene ring in a single, concerted step.[2][3] The regioselectivity of this reaction is a critical consideration. The methyl group on isoprene (an electron-donating group) and the carboxylic acid group on methacrylic acid (an electron-withdrawing group) direct the cycloaddition to favor the "para" product, which is the desired 1-methylcyclohex-3-ene-1-carboxylic acid.
Mechanistic Considerations
The Diels-Alder reaction proceeds through a cyclic transition state involving the overlap of the π-orbitals of the diene and the dienophile. The reaction is thermally allowed and typically accelerated by heat. The use of a high-boiling solvent is often employed to achieve the necessary reaction temperatures.[4]
Caption: Diels-Alder reaction for the synthesis of the carboxylic acid precursor.
Experimental Protocol: Synthesis of 1-methylcyclohex-3-ene-1-carboxylic Acid
This protocol is adapted from established procedures for similar Diels-Alder reactions.[2][4]
Materials and Equipment:
-
Isoprene
-
Methacrylic acid
-
Xylene (high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methacrylic acid (1.0 equivalent) and a slight excess of isoprene (1.2 equivalents). Add xylene as the solvent (approximately 2-3 mL per gram of methacrylic acid).
-
Reaction Conditions: Heat the mixture to reflux (approximately 140-144 °C for xylene) with vigorous stirring.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the xylene under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 1-methylcyclohex-3-ene-1-carboxylic acid, can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as hexanes.
| Parameter | Value | Reference |
| Isoprene | 1.2 equivalents | Adapted from[4] |
| Methacrylic Acid | 1.0 equivalent | Adapted from[4] |
| Solvent | Xylene | [4] |
| Temperature | Reflux (~140-144 °C) | [4] |
| Reaction Time | 4-6 hours | Estimated |
Conversion of Carboxylic Acid to Amide
The final step in the synthesis is the conversion of 1-methylcyclohex-3-ene-1-carboxylic acid to 1-methylcyclohex-3-ene-1-carboxamide. Two primary, reliable methods are presented here: the acyl chloride route and the direct coupling method.
Method A: The Acyl Chloride Pathway
This classic and robust method involves a two-step process: first, the activation of the carboxylic acid by converting it to the more reactive acyl chloride, followed by the reaction of the acyl chloride with ammonia.[5]
The conversion of the carboxylic acid to the acyl chloride can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) or oxalyl chloride being common choices.[6]
Experimental Protocol:
-
Reaction Setup: In a fume hood, place the purified 1-methylcyclohex-3-ene-1-carboxylic acid (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reaction: Add thionyl chloride (1.5 equivalents) dropwise to the carboxylic acid at room temperature. After the addition is complete, gently heat the mixture to reflux for 1-2 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude 1-methylcyclohex-3-ene-1-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
The highly reactive acyl chloride readily reacts with ammonia to form the desired amide.[7]
Experimental Protocol:
-
Reaction Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia. Cool this solution in an ice bath.
-
Reaction: Slowly add the crude 1-methylcyclohex-3-ene-1-carbonyl chloride dropwise to the cold, stirred ammonia solution. A white precipitate of the amide will form.
-
Work-up and Purification: After the addition is complete, continue stirring for an additional 30 minutes. Collect the solid product by vacuum filtration, wash it with cold water, and then with a small amount of cold diethyl ether. The crude 1-methylcyclohex-3-ene-1-carboxamide can be further purified by recrystallization from a suitable solvent such as ethyl acetate/hexanes.[8]
Caption: Acyl chloride pathway for the synthesis of the target amide.
Method B: Direct Amide Coupling
Modern synthetic chemistry often favors direct coupling methods, which avoid the isolation of highly reactive intermediates like acyl chlorides. Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[9] The reaction often includes an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[10]
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia to form the amide bond. HOBt can react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, leading to higher yields and purity of the final product.[10]
This protocol is based on standard EDC/HOBt coupling procedures.[10][11][12]
Materials and Equipment:
-
1-methylcyclohex-3-ene-1-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonium chloride
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a solution of 1-methylcyclohex-3-ene-1-carboxylic acid (1.0 equivalent), ammonium chloride (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Activation and Coupling: Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-methylcyclohex-3-ene-1-carboxamide.[8]
| Parameter | Value | Reference |
| Carboxylic Acid | 1.0 equivalent | [10] |
| Ammonium Chloride | 1.2 equivalents | Adapted |
| EDC·HCl | 1.2 equivalents | [11] |
| HOBt | 1.2 equivalents | [10] |
| Base (DIPEA) | 2.5 equivalents | Adapted from[10] |
| Solvent | Anhydrous DMF or DCM | [5] |
| Temperature | 0 °C to room temperature | [11] |
| Reaction Time | 12-24 hours | Estimated |
Conclusion
This guide has detailed two robust and scientifically validated synthetic routes to 1-methylcyclohex-3-ene-1-carboxamide. The Diels-Alder approach to the carboxylic acid precursor is a highly efficient method for constructing the core carbocyclic structure. For the subsequent amidation, the choice between the acyl chloride pathway and direct EDC coupling will depend on factors such as scale, available reagents, and desired purity. Both methods, when executed with care and precision, provide reliable access to this important synthetic building block. The provided protocols, supported by mechanistic insights and key literature references, offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.
References
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved from [Link]
- Mirzayeva, G. A., & Eyvazova, Sh. M. (2025). Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids. Russian Journal of Organic Chemistry, 61(2), 212–216.
-
ResearchGate. (n.d.). Diels–Alder reactions of isoprene (1) and acrylic acid (2). Retrieved from [Link]
- Kim, J., et al. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. Molecules, 29(10), 2268.
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Google Patents. (n.d.). US4433194A - Purification of cyclohexane.
- Stepanenko, V., et al. (2016). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Tetrahedron Letters, 57(15), 1715-1717.
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Web.pdx.edu. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
- Reddy, K. L., et al. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 49(43), 6272-6275.
- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
-
Radboud University. (n.d.). THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. Retrieved from [Link]
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YouTube. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. [Video]. Retrieved from [Link]
- Barma, D. K., et al. (2003). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 44(43), 8251-8254.
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An In-depth Technical Guide to the Chemical Properties of N-methylcyclohex-3-ene-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylcyclohex-3-ene-1-carboxamide, a substituted cyclic amide, represents a valuable molecular scaffold in synthetic organic chemistry. Its unique combination of a conformationally flexible cyclohexene ring, a reactive alkene functionality, and a polar amide group makes it an intriguing building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, offering insights for its application in research and development.
Physicochemical Properties
N-methylcyclohex-3-ene-1-carboxamide is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol .[1] It is identified by the CAS Registry Number 54385-24-9.[1] While detailed experimental data on its physical properties such as melting and boiling points are not extensively reported in publicly available literature, its structural analogues suggest it is likely a high-boiling liquid or a low-melting solid at standard conditions.
| Property | Value | Source |
| Molecular Formula | C8H13NO | [1] |
| Molecular Weight | 139.19 g/mol | [1] |
| CAS Number | 54385-24-9 | [1] |
| IUPAC Name | N-methylcyclohex-3-ene-1-carboxamide | [1] |
Synthesis of N-methylcyclohex-3-ene-1-carboxamide
The synthesis of N-methylcyclohex-3-ene-1-carboxamide can be logically approached through a two-step process, beginning with the well-established Diels-Alder reaction to form the cyclohexene ring system, followed by amidation.
Part 1: Synthesis of the Cyclohexene Carboxylic Acid Precursor via Diels-Alder Reaction
The foundational cyclohexene ring is efficiently constructed via a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. This reaction involves the combination of a conjugated diene and a dienophile. For the parent cyclohex-3-ene-1-carboxylic acid, the reaction between 1,3-butadiene and acrylic acid serves as a direct and atom-economical route.
Caption: Diels-Alder reaction for the synthesis of the carboxylic acid precursor.
Experimental Protocol: Synthesis of Cyclohex-3-ene-1-carboxylic acid
-
Reaction Setup: In a high-pressure reaction vessel, combine 1,3-butadiene and acrylic acid in a suitable solvent, such as toluene. The use of a Lewis acid catalyst can enhance the reaction rate and stereoselectivity.
-
Reaction Conditions: Heat the mixture under pressure. The specific temperature and pressure will depend on the scale and solvent used, but typically range from 100-150 °C.
-
Work-up and Purification: After the reaction is complete, cool the vessel and remove the solvent under reduced pressure. The resulting crude cyclohex-3-ene-1-carboxylic acid can be purified by distillation or recrystallization.
Part 2: Amidation to Yield N-methylcyclohex-3-ene-1-carboxamide
The conversion of the carboxylic acid to the corresponding N-methylamide is a standard transformation in organic synthesis. A common and efficient method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with methylamine.[2]
Caption: Amidation of the acid chloride with methylamine.
Experimental Protocol: Synthesis of N-methylcyclohex-3-ene-1-carboxamide
-
Formation of the Acid Chloride: Treat cyclohex-3-ene-1-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction is typically performed at room temperature.
-
Amidation: In a separate flask, dissolve methylamine in an inert solvent. Cool the solution in an ice bath. Slowly add the freshly prepared cyclohex-3-ene-1-carbonyl chloride to the methylamine solution. The reaction is exothermic and should be controlled by slow addition. An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is necessary to neutralize the HCl byproduct.[3]
-
Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation.
Spectroscopic Characterization
Predicted Spectroscopic Data:
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Olefinic protons (HC=CH) signal in the range of 5.5-6.0 ppm. - A singlet for the N-methyl protons (N-CH₃) around 2.7-2.9 ppm. - A multiplet for the methine proton attached to the carbonyl group (CH-C=O). - Complex multiplets for the allylic and aliphatic ring protons. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal in the range of 170-175 ppm. - Olefinic carbons (C=C) signals around 120-130 ppm. - N-methyl carbon (N-CH₃) signal around 26 ppm. - Signals for the aliphatic ring carbons. |
| IR Spectroscopy | - A strong C=O stretch for the amide at approximately 1640-1680 cm⁻¹. - An N-H stretch (if a secondary amide) around 3300 cm⁻¹, which would be absent in a tertiary amide. For a secondary amide like this, an N-H bend is also expected around 1550 cm⁻¹. - A C=C stretch for the alkene at approximately 1640-1660 cm⁻¹. - C-H stretches for sp² and sp³ hybridized carbons. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (139.19 m/z). - Characteristic fragmentation patterns involving the loss of the amide side chain and fragmentation of the cyclohexene ring. |
Reactivity and Synthetic Applications
N-methylcyclohex-3-ene-1-carboxamide is a versatile synthetic intermediate due to the presence of two key reactive sites: the carbon-carbon double bond and the amide functionality.
Reactions of the Alkene
The double bond in the cyclohexene ring can undergo a variety of typical alkene reactions, including:
-
Electrophilic Addition: Reactions with halogens (e.g., Br₂), hydrohalic acids (e.g., HBr), and water (in the presence of an acid catalyst) will lead to the formation of addition products.
-
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will yield the corresponding epoxide.
-
Hydrogenation: Catalytic hydrogenation will reduce the double bond to afford N-methylcyclohexanecarboxamide.
Interestingly, studies on derivatives of cyclohex-3-ene-1-carboxamide have shown that these reactions can lead to intriguing molecular rearrangements. For example, bromination and epoxidation of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide can result in the formation of substituted bicyclic lactones.[4] This suggests that the amide and other substituents on the ring can participate in the reaction mechanism, leading to complex and synthetically useful products.[4]
Caption: Key reactions involving the alkene functionality.
Reactions of the Amide Group
The amide functionality is relatively stable but can undergo reactions under specific conditions:
-
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid and methylamine under acidic or basic conditions with heating.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, N-methyl(cyclohex-3-en-1-yl)methanamine.
The presence of both the alkene and the amide allows for the potential for tandem or sequential reactions to build molecular complexity rapidly.
Potential Applications and Biological Relevance
While N-methylcyclohex-3-ene-1-carboxamide itself is primarily a synthetic intermediate, the cyclohexene carboxamide scaffold is found in molecules with diverse biological activities. For instance, some N-substituted cyclohexene carboxamides have been investigated as synthetic cannabinoids.[5] It is crucial to note that the biological activity is highly dependent on the specific substitution pattern. The core structure also serves as a precursor for carbasugars, which are of interest as potential glycosidase inhibitors for the treatment of diseases like diabetes and viral infections.[4]
Conclusion
N-methylcyclohex-3-ene-1-carboxamide is a valuable and versatile building block in organic synthesis. Its synthesis is accessible through well-established methodologies, and its dual functionality allows for a wide range of chemical transformations. The propensity for its derivatives to undergo interesting rearrangements opens up avenues for the creation of novel and complex molecular architectures. For researchers and drug development professionals, this compound and its analogues offer a promising platform for the exploration of new chemical space and the development of new therapeutic agents.
References
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Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids - ResearchGate. Available at: [Link]
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Diels-Alder Reaction - Utah Tech University. Available at: [Link]
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Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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1-amino-n-methylcyclohexane-1-carboxamide hydrochloride (C8H16N2O) - PubChem. Available at: [Link]
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Diels-Alder Reaction-For the preparation of cyclohexene | PDF - Slideshare. Available at: [Link]
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Amide formation from carboxylic acid derivatives. (video) - Khan Academy. Available at: [Link]
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Synthesis of amides from carboxylic acids - Química Organica.org. Available at: [Link]
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Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones | ACS Omega - ACS Publications. Available at: [Link]
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3-Methylcyclohex-3-ene-1-carboxylic acid | C8H12O2 | CID 12616831 - PubChem. Available at: [Link]
-
N-Methylcyclohexanecarboxamide | C8H15NO | CID 3343827 - PubChem. Available at: [Link]
-
Methyl 1-methylcyclohex-3-ene-1-carboxylate | C9H14O2 | CID 110867 - PubChem. Available at: [Link]
-
3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester - PubChem. Available at: [Link]
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N-methylcyclohex-3-ene-1-carboxamide | C8H13NO | CID 2780388 - PubChem. Available at: [Link]
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(PDF) Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction - ResearchGate. Available at: [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
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Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Available at: [Link]
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Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. Available at: [Link]
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24.3: Synthesis of Amides - Chemistry LibreTexts. Available at: [Link]
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Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Available at: [Link]
-
5-Methylcyclohex-3-ene-1-carboxylic acid | C8H12O2 | CID 14572584 - PubChem. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 1-methylcyclohex-3-ene-1-carboxamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-methylcyclohex-3-ene-1-carboxamide, a valuable building block in medicinal chemistry and drug development. The primary focus is on a robust and efficient two-step synthesis commencing with a Diels-Alder reaction, followed by amidation. This document delves into the selection of starting materials, detailed experimental protocols, mechanistic insights, and characterization of the target molecule and its key intermediate. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important scaffold.
Introduction and Retrosynthetic Analysis
1-methylcyclohex-3-ene-1-carboxamide is a cyclic amide possessing a chiral center and a reactive alkene functionality, making it an attractive starting point for the synthesis of more complex molecular architectures. A logical retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the amide bond, leading back to 1-methylcyclohex-3-enecarboxylic acid and ammonia. The cyclohexene ring, with its characteristic substitution pattern, strongly suggests a Diels-Alder cycloaddition as the key bond-forming reaction. This leads to readily available and commercially viable starting materials: a substituted diene and a dienophile.
Caption: Retrosynthetic analysis of 1-methylcyclohex-3-ene-1-carboxamide.
This retrosynthetic approach forms the basis of the primary synthetic route detailed in this guide.
Primary Synthetic Route: Diels-Alder Cycloaddition and Amidation
The most efficient and well-documented pathway to 1-methylcyclohex-3-ene-1-carboxamide involves a two-step process:
-
[4+2] Cycloaddition (Diels-Alder Reaction): Synthesis of 1-methylcyclohex-3-enecarboxylic acid from isoprene and acrylic acid.
-
Amidation: Conversion of the resulting carboxylic acid to the target primary amide.
Step 1: Synthesis of 1-methylcyclohex-3-enecarboxylic acid via Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. In this case, the reaction occurs between a conjugated diene (isoprene) and a dienophile (acrylic acid).
Caption: The Diels-Alder reaction between isoprene and acrylic acid.
Causality of Experimental Choices:
-
Reactants: Isoprene is an inexpensive and readily available diene. Acrylic acid is a suitable dienophile due to the electron-withdrawing nature of the carboxylic acid group, which activates the double bond for cycloaddition.
-
Regioselectivity: The reaction between isoprene and acrylic acid can theoretically yield two regioisomers: 1-methylcyclohex-3-enecarboxylic acid and 4-methylcyclohex-3-enecarboxylic acid. The formation of the 1-methyl isomer is generally favored due to the electronic effects of the methyl group on the diene, which directs the "para" addition.[1] The most electron-rich carbon of the diene reacts with the most electron-deficient carbon of the dienophile.[2]
-
Solvent and Temperature: The reaction is typically carried out in a non-polar aromatic solvent such as toluene or xylene at elevated temperatures (room temperature to 200°C) to ensure a reasonable reaction rate.[3]
Experimental Protocol: Synthesis of 1-methylcyclohex-3-enecarboxylic acid
-
Materials:
-
Isoprene
-
Acrylic acid
-
Toluene
-
Hydroquinone (as a polymerization inhibitor)
-
-
Procedure:
-
To a high-pressure reactor, add toluene, acrylic acid, and a small amount of hydroquinone.
-
Cool the reactor and add liquefied isoprene.
-
Seal the reactor and heat to a temperature between 100-200°C with stirring for several hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
The crude product can be purified by vacuum distillation.
-
Table 1: Physical and Spectral Data for 1-methylcyclohex-3-enecarboxylic acid
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | [4] |
| Molecular Weight | 140.18 g/mol | [4] |
| CAS Number | 54385-25-0 | [4] |
| Appearance | Not specified | |
| ¹³C NMR | Data available in spectral databases | [4] |
Step 2: Amidation of 1-methylcyclohex-3-enecarboxylic acid
The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common and effective approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be performed using a coupling agent.
Method A: Via Acyl Chloride
This two-step process involves the initial formation of the more reactive acyl chloride, which readily reacts with ammonia.
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An In-Depth Technical Guide to 1-Methylcyclohex-3-ene-1-carboxamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methylcyclohex-3-ene-1-carboxamide, a substituted cyclohexene derivative with potential applications in medicinal chemistry and drug development. The guide details the systematic IUPAC nomenclature, outlines a plausible synthetic pathway via a Diels-Alder reaction followed by amidation, and discusses its physicochemical properties. Furthermore, it explores the known biological activities of related cyclohexene carboxamide scaffolds, suggesting potential therapeutic avenues for the title compound in areas such as antimicrobial, anti-inflammatory, and anticancer research. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this and similar molecular entities.
IUPAC Nomenclature and Structural Elucidation
The precise and unambiguous naming of a chemical compound is fundamental for scientific communication. The structure of 1-methylcyclohex-3-ene-1-carboxamide dictates its systematic IUPAC name based on a set of established rules.
The core of the molecule is a six-membered carbon ring containing a double bond, which identifies it as a cyclohexene . The principal functional group is the carboxamide (-CONH2), which is given the highest priority for numbering. Therefore, the carbon atom to which the carboxamide group is attached is designated as position 1.
The numbering of the ring proceeds in a direction that assigns the lowest possible locant to the double bond. In this case, the double bond is between carbons 3 and 4, hence the "-3-ene" suffix. Finally, a methyl group (-CH3) is present as a substituent on the same carbon as the carboxamide group, which is position 1.
Combining these elements results in the unequivocal IUPAC name: 1-methylcyclohex-3-ene-1-carboxamide .
Structural Breakdown for IUPAC Nomenclature:
-
Parent Ring: Cyclohexene
-
Principal Functional Group: Carboxamide (at position 1)
-
Unsaturation: A double bond starting at position 3 ("-3-ene")
-
Substituent: A methyl group at position 1 ("1-methyl")
Synthesis of 1-Methylcyclohex-3-ene-1-carboxamide
The synthesis of 1-methylcyclohex-3-ene-1-carboxamide can be logically approached through a two-step process: the formation of the cyclohexene ring system via a Diels-Alder reaction, followed by the conversion of a carboxylic acid intermediate to the final primary amide.
Step 1: Diels-Alder Cycloaddition for 1-Methyl-3-cyclohexene-1-carboxylic Acid
The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings.[1] It involves the [4+2] cycloaddition of a conjugated diene and a dienophile.[2] For the synthesis of the precursor, 1-methyl-3-cyclohexene-1-carboxylic acid, isoprene (2-methyl-1,3-butadiene) serves as the diene, and acrylic acid acts as the dienophile.[1] The reaction between isoprene and methyl acrylate has been investigated over various zeolite catalysts, suggesting that heterogeneous catalysis can be employed to enhance productivity.[3]
Experimental Protocol: Synthesis of 1-Methyl-3-cyclohexene-1-carboxylic Acid
This is a representative protocol based on known Diels-Alder reactions of similar substrates.
-
Reaction Setup: In a high-pressure reaction vessel, combine isoprene and acrylic acid in a suitable solvent, such as toluene or xylene.[4] A molar excess of the more volatile component (isoprene) may be used to drive the reaction.
-
Catalyst (Optional): A Lewis acid catalyst can be added to improve the reaction rate and selectivity.
-
Reaction Conditions: Heat the mixture to a temperature between 100 °C and 200 °C.[4] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 1-methyl-3-cyclohexene-1-carboxylic acid.
Step 2: Amidation of 1-Methyl-3-cyclohexene-1-carboxylic Acid
The conversion of the carboxylic acid to the primary amide is a standard organic transformation. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.[5]
Experimental Protocol: Synthesis of 1-Methylcyclohex-3-ene-1-carboxamide
This is a generalized protocol for the amidation of a carboxylic acid.
-
Activation of Carboxylic Acid: To a solution of 1-methyl-3-cyclohexene-1-carboxylic acid in an inert solvent (e.g., dichloromethane or diethyl ether), add an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C.[5] The reaction is typically stirred at room temperature until the evolution of gas ceases.
-
Removal of Excess Reagent: The solvent and excess activating agent are removed under reduced pressure to yield the crude acyl chloride.
-
Amidation: The crude acyl chloride is dissolved in a fresh portion of an inert solvent and cooled to 0 °C. An excess of aqueous or gaseous ammonia is then added to the solution.[5] The reaction mixture is stirred until completion, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The resulting crude product can be purified by recrystallization or column chromatography to afford 1-methylcyclohex-3-ene-1-carboxamide.
Physicochemical Properties and Characterization
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Formula | C₈H₁₃NO | Based on structural formula |
| Molecular Weight | 139.19 g/mol | Calculated from the molecular formula[6] |
| Appearance | Likely a white to off-white solid | Typical for small molecule amides |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane | Presence of polar amide group and nonpolar hydrocarbon backbone |
| ¹H NMR | Expected signals for: vinylic protons (~5.5-6.0 ppm), allylic protons, aliphatic ring protons, methyl protons, and amide protons (broad singlet) | Standard chemical shift ranges for these functional groups |
| ¹³C NMR | Expected signals for: carbonyl carbon (~170-180 ppm), vinylic carbons (~120-140 ppm), quaternary carbon, and aliphatic carbons | Standard chemical shift ranges for these carbon environments |
| IR Spectroscopy | Characteristic peaks for: N-H stretching (two bands for primary amide, ~3350 and 3180 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C=C stretching (~1640 cm⁻¹) | Characteristic vibrational frequencies of functional groups |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 139.10 | Corresponding to the molecular weight |
Potential Biological Activities and Therapeutic Applications
The cyclohexene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific pharmacological profile of 1-methylcyclohex-3-ene-1-carboxamide has not been extensively reported, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
Antimicrobial Activity
Cyclohexane and its derivatives have been explored as potential antimicrobial agents.[7] The presence of both a lipophilic cyclohexene ring and a hydrogen-bonding carboxamide group in 1-methylcyclohex-3-ene-1-carboxamide suggests it may possess antibacterial or antifungal properties. The lipophilic character could facilitate membrane disruption, while the amide functionality could interact with microbial enzymes or other cellular targets.
Anti-inflammatory and Analgesic Properties
Derivatives of cyclohexene have been shown to possess anti-inflammatory and analgesic effects.[8] Some compounds with this scaffold have been found to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[9] The mechanism of action may also involve the modulation of pro-inflammatory cytokines.[8]
Anticancer Potential
Numerous compounds containing the cyclohexene moiety have been synthesized and evaluated for their antitumor activity.[10] The rigid conformation of the cyclohexene ring can be advantageous for binding to specific protein targets. The carboxamide group is also a common feature in many anticancer drugs, contributing to target binding through hydrogen bonding.
Conclusion and Future Directions
1-Methylcyclohex-3-ene-1-carboxamide is a readily accessible molecule with a promising scaffold for drug discovery. This guide has provided a comprehensive overview of its nomenclature, a plausible and efficient synthetic route, and a discussion of its potential physicochemical and biological properties based on the current understanding of related compounds.
Future research should focus on the following areas:
-
Optimization of Synthesis: Development and optimization of a scalable and high-yielding synthesis protocol for 1-methylcyclohex-3-ene-1-carboxamide.
-
Full Characterization: Detailed spectroscopic and crystallographic analysis to confirm its structure and stereochemistry.
-
Biological Screening: Comprehensive in vitro and in vivo screening to evaluate its activity in antimicrobial, anti-inflammatory, and anticancer assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to establish clear structure-activity relationships, which will guide the design of more potent and selective drug candidates.
By systematically exploring the chemistry and biology of 1-methylcyclohex-3-ene-1-carboxamide, the scientific community can unlock its full therapeutic potential.
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A Prospective Analysis of 1-Methylcyclohex-3-ene-1-carboxamide: A Scaffold for Innovation in Medicinal Chemistry, Chemical Biology, and Materials Science
Abstract: 1-Methylcyclohex-3-ene-1-carboxamide stands as a largely unexplored chemical entity. Its unique structural architecture, featuring a chiral quaternary center, a reactive alkene within a cyclohexene ring, and a versatile carboxamide moiety, presents a compelling scaffold for novel scientific investigation. This guide delineates a forward-looking research strategy, proposing potential applications for this molecule across three key scientific domains: medicinal chemistry, chemical biology, and polymer science. By leveraging established synthetic methodologies and screening protocols, we outline a comprehensive roadmap for synthesizing, characterizing, and evaluating this compound and its derivatives, thereby unlocking its latent potential for therapeutic, diagnostic, and materials applications.
Part 1: Foundational Synthesis and Structural Analysis
The journey into the potential of 1-methylcyclohex-3-ene-1-carboxamide begins with its creation. As no established synthesis is readily available in the literature, a robust and scalable synthetic route is paramount. A logical approach is a [4+2] cycloaddition, commonly known as the Diels-Alder reaction, which is a powerful tool for forming six-membered rings.[1][2]
Proposed Synthetic Pathway
The proposed synthesis leverages the Diels-Alder reaction between isoprene (a conjugated diene) and methacrylamide (a dienophile).[3] This reaction directly constructs the core cyclohexene ring and installs the necessary methyl and carboxamide groups at the C1 position.
Reaction Scheme: Isoprene + Methacrylamide → 1-Methylcyclohex-3-ene-1-carboxamide
This reaction is advantageous due to the commercial availability and low cost of the starting materials. The concerted nature of the Diels-Alder reaction offers potential for stereochemical control, which is crucial for future pharmacological studies.[1]
Caption: Proposed Diels-Alder synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a high-pressure reaction vessel, add methacrylamide (1.0 eq) and a suitable solvent such as toluene.
-
Addition of Diene: Add isoprene (1.2 eq).
-
Heating: Seal the vessel and heat to 150-180 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 1-methylcyclohex-3-ene-1-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Exploration in Medicinal Chemistry
The structural motifs within 1-methylcyclohex-3-ene-1-carboxamide are prevalent in numerous biologically active compounds. The cyclohexene scaffold is found in various natural products and synthetic drugs with activities ranging from anti-inflammatory to antimicrobial.[4][5][6] The carboxamide group is a cornerstone of medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets and its presence in drugs targeting a wide array of diseases.[7][8][9]
Hypothesized Biological Targets and Therapeutic Areas
Based on its structure, we hypothesize that this compound could exhibit activity in several areas:
-
Anti-inflammatory: Many carboxamide-containing molecules show significant anti-inflammatory properties.[7]
-
Anticancer: The rigid cyclohexene scaffold can be optimized to fit into the binding pockets of kinases or other cancer-related proteins.[10]
-
Neurological Disorders: The tertiary amide and lipophilic core are features often found in centrally active agents.
-
Infectious Diseases: Carboxamides have been investigated as antibacterial and anti-parasitic agents.[9][11]
Proposed Biological Screening Workflow
A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized compound.
Caption: A tiered workflow for biological screening and hit validation.
Protocol: High-Throughput Screening (HTS)
-
Compound Preparation: Prepare a 10 mM stock solution of 1-methylcyclohex-3-ene-1-carboxamide in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Using automated liquid handlers, dispense the compound into 384-well microtiter plates to a final concentration of 10 µM.[12] Include appropriate positive and negative controls.
-
Target Panels: Screen against a diverse set of commercially available panels, such as:
-
A kinase panel (e.g., KinomeScan)
-
A G-protein coupled receptor (GPCR) panel
-
An ion channel panel
-
-
Assay Execution: Perform the biochemical or cell-based assays according to established protocols for each panel.[12][13]
-
Data Acquisition: Read the plates using a suitable plate reader (e.g., measuring fluorescence, luminescence, or absorbance).
-
Hit Identification: Identify "hits" as compounds that exhibit a statistically significant effect (e.g., >50% inhibition or activation) compared to controls.[14]
Illustrative Data Presentation
Should the primary screen yield hits, the data would be processed to determine potency (IC50). This data can be effectively summarized in a table.
Table 1: Illustrative IC50 Data for Hypothetical Kinase Hits
| Kinase Target | IC50 (µM) |
|---|---|
| Kinase A | 2.5 |
| Kinase B | 15.7 |
| Kinase C | > 50 |
Part 3: Applications as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems.[15] The structure of 1-methylcyclohex-3-ene-1-carboxamide is an excellent starting point for creating such tools. By appending functional handles, we can create derivatives for target identification and visualization.[16][17]
Design of Chemical Probes
The core scaffold can be modified to include:
-
An Affinity Tag (e.g., Biotin): For pull-down experiments to identify protein binding partners.
-
A Reporter Tag (e.g., a Fluorophore): For visualizing the subcellular localization of the molecule's target.
-
A Photo-reactive Group (e.g., Diazirine): For photo-affinity labeling to covalently capture binding partners.[15]
These modifications would likely require derivatizing the amide nitrogen or synthesizing analogs with attachment points on the cyclohexene ring.
Protocol: Synthesis of a Biotinylated Affinity Probe
This protocol assumes the synthesis of an amino-functionalized analog of the parent compound.
-
Amine Functionalization: Synthesize an analog of the parent compound bearing a primary amine (e.g., by reduction of a nitrile or azide derivative).
-
Activation of Biotin: Dissolve Biotin-NHS ester (1.1 eq) in anhydrous DMF.
-
Coupling Reaction: To a solution of the amino-functionalized analog (1.0 eq) in DMF, add the activated biotin solution and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Purification: Purify the resulting biotinylated probe using reverse-phase HPLC to yield the final, highly pure product.
Part 4: Potential in Materials and Polymer Science
The alkene functionality within the cyclohexene ring presents a reactive handle for polymerization. While cyclohexene itself has low ring strain and is generally resistant to Ring-Opening Metathesis Polymerization (ROMP),[18] the double bond can participate in other polymerization reactions. Furthermore, the presence of the amide group can impart desirable properties, such as hydrogen bonding capabilities, to the resulting polymer.[19][20][21]
Proposed Polymerization Strategy
We propose exploring the radical polymerization of 1-methylcyclohex-3-ene-1-carboxamide to produce a novel functional polymer. The amide side chain could lead to materials with unique thermal and mechanical properties.
Caption: Proposed radical polymerization and resulting polymer features.
Protocol: Radical Polymerization
-
Monomer Purification: Purify the monomer by passing it through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve the monomer and a radical initiator such as Azobisisobutyronitrile (AIBN) (0.1 mol%) in an anhydrous, degassed solvent like toluene.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 60-80 °C for 24 hours.
-
Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a large volume of a non-solvent like cold methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Polymer Characterization
The resulting polymer must be thoroughly characterized to understand its properties.[22][23]
Table 2: Key Polymer Characterization Techniques
| Property | Technique | Information Gained |
|---|---|---|
| Molecular Weight | Gel Permeation Chromatography (GPC/SEC) | Number average (Mn), Weight average (Mw), Polydispersity (Đ) |
| Chemical Structure | NMR Spectroscopy (¹H, ¹³C) | Confirmation of polymer structure, Tacticity |
| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), Melting point (Tm) |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature |
| Mechanical Properties | Dynamic Mechanical Analysis (DMA) | Storage modulus, Loss modulus, Tan delta |
Conclusion
1-Methylcyclohex-3-ene-1-carboxamide, while currently absent from the scientific literature, represents a molecule of significant untapped potential. Its constituent parts—a rigid cyclic scaffold and a versatile amide functional group—are hallmarks of successful molecules in both pharmacology and materials science. The research avenues proposed in this guide provide a structured, hypothesis-driven framework for its synthesis and evaluation. Through systematic exploration in medicinal chemistry, its development into chemical probes, and its application as a novel monomer, a wealth of scientific discovery awaits. This molecule is not merely an unstudied compound; it is a launchpad for innovation.
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Fast tandem ring-opening/ring-closing metathesis polymerization from a monomer containing cyclohexene and terminal alkyne. PubMed. Available at: [Link]
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Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed Central. Available at: [Link]
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Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Semantic Scholar. Available at: [Link]
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Methodological & Application
Amidation of 1-Methylcyclohex-3-ene-1-carboxylic Acid: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of the 1-Methylcyclohex-3-ene-1-carboxamide Scaffold
The amide bond is a cornerstone of modern medicinal chemistry and drug development, prized for its metabolic stability and ability to form key hydrogen bonding interactions with biological targets. When incorporated into unique carbocyclic frameworks, such as the 1-methylcyclohex-3-ene-1-carboxamide scaffold, a diverse array of pharmacological activities can be accessed. This guide provides a detailed exploration of the synthesis of these valuable compounds, offering both theoretical insights and practical, field-proven protocols for researchers in synthetic and medicinal chemistry.
Derivatives of cyclohexene carboxamides have shown promise in a variety of therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents[1][2]. The specific substitution pattern of 1-methylcyclohex-3-ene-1-carboxylic acid, featuring a tertiary carboxylic acid, presents unique synthetic challenges and opportunities. This document will address these nuances, providing robust methods for the efficient synthesis of a library of amide derivatives.
Chemical Principles and Mechanistic Overview
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary hurdle is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt. To overcome this, the carboxylic acid must be "activated" to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.
Two primary strategies for the amidation of 1-methylcyclohex-3-ene-1-carboxylic acid will be discussed in detail:
-
Activation via an Acyl Chloride: A classic and robust method involving the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.
-
Peptide Coupling Reagents: The use of modern coupling reagents, such as carbodiimides (e.g., EDC) and uronium salts (e.g., HATU), to facilitate amide bond formation under milder conditions.
Mechanism of Amidation via Acyl Chloride
The acyl chloride route is a two-step process. First, the carboxylic acid is treated with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride. This is a highly electrophilic intermediate. In the second step, the acyl chloride is reacted with the desired amine. A base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.
Mechanism of Amidation with Coupling Reagents
Coupling reagents offer a milder alternative to the acyl chloride method and are particularly useful for sensitive substrates.
-
EDC/HOBt Pathway: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an inactive N-acylurea. To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt ester, which is then cleanly converted to the desired amide upon reaction with the amine[3].
-
HATU Pathway: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form an activated O-acyl(azabenzotriazolyl)uronium salt. This intermediate rapidly reacts with the amine to yield the amide product with high efficiency[4].
Experimental Protocols
Materials and Instrumentation
-
Reagents: 1-Methylcyclohex-3-ene-1-carboxylic acid, thionyl chloride, oxalyl chloride, EDC hydrochloride, HOBt, HATU, various amines, triethylamine, diisopropylethylamine, anhydrous solvents (dichloromethane, dimethylformamide, tetrahydrofuran), hydrochloric acid, sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography.
-
Instrumentation: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) supplies, column chromatography setup, NMR spectrometer, mass spectrometer.
Protocol 1: Amidation via the Acyl Chloride Intermediate
This protocol is a robust method suitable for a wide range of amines.
Step 1: Synthesis of 1-Methylcyclohex-3-ene-1-carbonyl chloride
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylcyclohex-3-ene-1-carboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 1-methylcyclohex-3-ene-1-carbonyl chloride is typically used in the next step without further purification.
Step 2: Amidation of the Acyl Chloride
-
Dissolve the crude acyl chloride from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, proceed with the work-up and purification as described in the "Work-up and Purification" section.
Protocol 2: EDC/HOBt-Mediated Amidation
This method is well-suited for a broad range of substrates and offers milder reaction conditions compared to the acyl chloride route.
-
To a round-bottom flask, add 1-methylcyclohex-3-ene-1-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the mixture in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with the work-up and purification.
Protocol 3: HATU-Mediated Amidation
HATU is a highly efficient coupling reagent, often providing faster reaction times and higher yields, especially for challenging couplings.
-
In a round-bottom flask, dissolve 1-methylcyclohex-3-ene-1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with the work-up and purification.
Work-up and Purification
The choice of work-up and purification will depend on the properties of the resulting amide.
Aqueous Work-up:
-
Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine and basic byproducts, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and acidic byproducts.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Crystallization: If the crude product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method[5].
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the polarity of the product as determined by TLC[6].
Data Presentation
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (EDC/HOBt) | Protocol 3 (HATU) |
| Carboxylic Acid | 1.0 eq | 1.0 eq | 1.0 eq |
| Amine | 1.0-1.2 eq | 1.1 eq | 1.1 eq |
| Coupling Reagent | Thionyl Chloride (2-3 eq) | EDC·HCl (1.2 eq) | HATU (1.1 eq) |
| Additive | N/A | HOBt (1.2 eq) | N/A |
| Base | Triethylamine (1.5-2.0 eq) | DIPEA (2.0-3.0 eq, if needed) | DIPEA (2.0 eq) |
| Solvent | DCM or THF | DMF or DCM | DMF |
| Temperature | 0 °C to RT | 0 °C to RT | RT |
| Reaction Time | 2-16 h | 12-24 h | 1-4 h |
Visualization of Workflows
Figure 1: Comparative workflow for the amidation of 1-methylcyclohex-3-ene-1-carboxylic acid.
Figure 2: Simplified mechanism of EDC/HOBt-mediated amidation.
Applications in Drug Discovery and Development
The 1-methylcyclohex-3-ene-1-carboxamide scaffold is a valuable building block in the synthesis of novel bioactive molecules. The presence of both hydrophobic (the cyclohexene ring) and hydrogen-bonding (the amide group) moieties allows for diverse interactions with biological targets.
-
Antimicrobial Agents: Cyclohexane and its derivatives have been explored for their potential as antimicrobial agents[7]. The synthesis of a library of amides from 1-methylcyclohex-3-ene-1-carboxylic acid allows for the systematic investigation of structure-activity relationships against various bacterial and fungal strains.
-
Anti-inflammatory and Anticancer Agents: Various carboxamide derivatives have demonstrated potent anti-inflammatory and anticancer activities[1][2]. The cyclohexene core can serve as a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space, leading to enhanced binding affinity for target proteins such as enzymes and receptors involved in inflammation and cancer signaling pathways.
-
Neurological Disorders: The structural similarity of some cyclohexene derivatives to endogenous signaling molecules suggests their potential in treating neurological disorders. For instance, derivatives of cyclohexene carboxylic acids have been investigated as precursors for opioid receptor ligands[8].
The protocols outlined in this guide provide a robust platform for the synthesis of a diverse library of 1-methylcyclohex-3-ene-1-carboxamides, enabling further exploration of their therapeutic potential.
References
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Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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PubChem. (n.d.). 3-Methylcyclohex-3-ene-1-carboxylic acid. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
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MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
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Purification of 1-Methylcyclohex-3-ene-1-carboxamide: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the purification of 1-methylcyclohex-3-ene-1-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights and practical, field-proven methodologies. The structure of this guide is designed to provide a logical and scientifically rigorous workflow, from understanding the compound's properties to implementing advanced purification strategies.
Introduction: The Importance of Purity in Drug Discovery
1-Methylcyclohex-3-ene-1-carboxamide is a molecule of interest in synthetic and medicinal chemistry. The purity of such compounds is paramount, as even minute impurities can significantly impact the results of biological assays, skew structure-activity relationship (SAR) studies, and introduce unforeseen toxicity. This guide outlines a systematic approach to achieving high purity of the target compound, a critical step in the journey from discovery to development.
Physicochemical Characterization: A Predictive Approach
Direct experimental data for 1-methylcyclohex-3-ene-1-carboxamide is not extensively available in the public domain. However, by examining structurally analogous compounds, we can predict its key physicochemical properties to inform the selection of appropriate purification techniques.
Predicted Properties of 1-Methylcyclohex-3-ene-1-carboxamide:
| Property | Predicted Value/Characteristic | Rationale based on Analogous Compounds |
| Molecular Formula | C₈H₁₃NO | Based on its chemical structure. |
| Molecular Weight | 139.19 g/mol | Calculated from the molecular formula, consistent with isomers like N-methylcyclohex-3-ene-1-carboxamide[1]. |
| Physical State | Likely a high-boiling liquid or a low-melting solid at room temperature. | The unsubstituted cyclohex-3-ene-1-carboxamide has a high boiling point of 284°C[2]. The presence of the methyl group may slightly alter this. Amides, in general, can be solids or liquids. |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and acetonitrile. Limited solubility in non-polar solvents like hexanes. Low solubility in water is also anticipated. | Amide functional groups typically confer polarity. The low water solubility of the parent 1-methylcyclohexene (0.052 g/kg) suggests the hydrophobic carbocyclic core will limit aqueous solubility[3][4]. |
| Boiling Point | Estimated to be >200°C. | The high boiling point of the related cyclohex-3-ene-1-carboxamide (284°C) suggests a similarly elevated boiling point for the methylated analog[2]. |
Strategic Purification Methodologies
The selection of a purification strategy is contingent on the nature and quantity of impurities present, which are often byproducts of the synthetic route. Common impurities may include unreacted starting materials, reagents, and side-products from the amidation reaction.[5] A multi-step purification approach, often combining a bulk purification method with a final polishing step, is recommended.
Purification Workflow Overview
Caption: General purification workflow for 1-methylcyclohex-3-ene-1-carboxamide.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures. For amides, polar solvents are often effective.[6]
Rationale: The principle of recrystallization is based on the premise that the desired compound and its impurities will have different solubility profiles. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities behind.
Step-by-Step Protocol:
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures with water or hexanes). The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase. Subsequently, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting:
-
Oiling out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try using a larger volume of solvent or allowing for slower cooling.
-
No crystal formation: If crystals do not form, it could be due to using too much solvent or the compound being too soluble at low temperatures. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce nucleation.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7] For amides, silica gel is a commonly used stationary phase.
Rationale: In column chromatography, a solvent system (mobile phase) is chosen to move the components of a mixture down a column packed with an adsorbent (stationary phase). Compounds with a higher affinity for the stationary phase will move more slowly than those with a lower affinity, thus enabling separation.
Step-by-Step Protocol:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent): Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal eluent system should provide a retention factor (Rf) of ~0.3 for the target compound on a TLC plate.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into a vertical glass column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin adding the eluent to the top of the column and collect the fractions as they elute.
-
A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate compounds with a wide range of polarities.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-methylcyclohex-3-ene-1-carboxamide.
-
Protocol 3: Distillation
For liquid compounds that are thermally stable, distillation can be an effective purification method, especially for separating components with significantly different boiling points.[8][9]
Rationale: Distillation separates liquids based on differences in their vapor pressures. When a mixture of liquids is heated, the component with the higher vapor pressure (and lower boiling point) will vaporize more readily. The vapor is then condensed and collected, resulting in a purified fraction of the more volatile component.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a distillation apparatus (simple or fractional, depending on the boiling point difference between the compound and impurities) in a fume hood.
-
Heating: Heat the distillation flask containing the crude liquid using a heating mantle. Add boiling chips to ensure smooth boiling.
-
Fraction Collection: Slowly increase the temperature and monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature, which should correspond to the boiling point of 1-methylcyclohex-3-ene-1-carboxamide.
-
Purity Check: Analyze the collected distillate for purity using techniques like GC-MS or NMR.
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep HPLC)
For achieving the highest purity, especially for challenging separations or for final polishing, preparative HPLC is the method of choice.[10][11][12][13] Both normal-phase and reversed-phase chromatography can be employed.
Rationale: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material.[13] It offers superior resolution compared to standard column chromatography.
Method Development and Scaling
Caption: Workflow for scaling from analytical to preparative HPLC.
Step-by-Step Protocol (Reversed-Phase Example):
-
Analytical Method Development:
-
Develop an analytical HPLC method on a C18 column.
-
Screen mobile phases, typically mixtures of water and acetonitrile or methanol, with or without modifiers like formic acid or trifluoroacetic acid, to achieve good separation of the target compound from its impurities.
-
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Preparative Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the preparative gradient and collect fractions based on the UV chromatogram.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions using analytical HPLC to confirm purity.
-
Combine the fractions that meet the desired purity specifications.
-
-
Solvent Removal: Remove the organic solvent via rotary evaporation. If the compound is in an aqueous solution, it may be necessary to perform a liquid-liquid extraction into an organic solvent, followed by drying and evaporation, or lyophilization if the compound is water-soluble and non-volatile.
Purity Assessment
Regardless of the purification method employed, the final purity of 1-methylcyclohex-3-ene-1-carboxamide must be rigorously assessed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity (from the chromatogram) and the molecular weight (from the mass spectrum) of the compound.
-
High-Performance Liquid Chromatography (HPLC): Using a calibrated method, HPLC can provide a quantitative measure of purity.
Conclusion
The purification of 1-methylcyclohex-3-ene-1-carboxamide requires a systematic and well-reasoned approach. By understanding the predicted physicochemical properties of the molecule and applying the appropriate purification techniques—from bulk methods like recrystallization and column chromatography to high-resolution preparative HPLC—researchers can obtain this valuable compound in high purity, ensuring the integrity and reliability of their subsequent scientific investigations.
References
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National Institute of Standards and Technology. (n.d.). 1-Methylcyclohexene with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Methylcyclohexene. Retrieved from [Link]
-
Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-3-cyclohexene-1-carbaldehyde. Retrieved from [Link]
-
Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2218–2221. Retrieved from [Link]
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-
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PubChem. (n.d.). Methyl 1-methylcyclohex-3-ene-1-carboxylate. Retrieved from [Link]
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Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. (2024). Molecules, 29(10), 2288. Retrieved from [Link]
-
Crash Course. (2021). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Retrieved from [Link]
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Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
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Chatterjee, E. (2021). What is Cyclic Distillation? Retrieved from [Link]
-
Chemsrc. (n.d.). Cyclohex-3-ene-1-carboxamide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Gilson. (n.d.). Preparative HPLC. Retrieved from [Link]
- Google Patents. (n.d.). US4642387A - Process for the production of 3-cyclohexene-1-carboxaldehyde.
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Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
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Khan Academy. (n.d.). Simple and fractional distillations. Retrieved from [Link]
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MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
-
Dr. Hubbard UGA Chemistry. (2020). CHEM 2212L Experiment 8 - Amide Synthesis. Retrieved from [Link]
-
NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]
-
Dr. Tania CS. (2023). 1-methylcyclohexane carboxylic acid synthesis. Retrieved from [Link]
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BioVanix Technology. (n.d.). HILIC-Amide Column HPLC Chromatography. Retrieved from [Link]
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Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
-
LabXchange. (2024). Synthesis, Distillation, & Recrystallization. Retrieved from [Link]
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The Versatile Intermediate: Application Notes for 1-Methylcyclohex-3-ene-1-carboxamide in Synthetic Chemistry
Introduction: Unveiling the Potential of a Bifunctional Scaffold
In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. The cyclohexene motif, a six-membered carbocycle with a single point of unsaturation, is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. When appropriately functionalized, this core structure offers a versatile platform for the introduction of complex stereochemical arrays and diverse pharmacophores.
This technical guide focuses on 1-methylcyclohex-3-ene-1-carboxamide , a bifunctional synthetic intermediate that marries the reactivity of a trisubstituted alkene with the synthetic handles of a primary amide. The strategic placement of the methyl group at a quaternary center adjacent to the amide introduces a unique steric and electronic environment, influencing the stereochemical outcome of reactions at the double bond. This guide will provide a comprehensive overview of the synthesis of this intermediate and detailed protocols for its subsequent elaboration, empowering researchers to leverage its synthetic potential. The methodologies described herein are grounded in established chemical principles and supported by relevant literature, ensuring both reliability and reproducibility.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe and effective handling. Below is a summary of the key properties of 1-methylcyclohex-3-ene-1-carboxamide and its common precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Safety Precautions |
| 1-Methylcyclohex-3-ene-1-carboxamide | C₈H₁₃NO | 139.19 | White to off-white solid | Wear appropriate PPE. Avoid inhalation of dust and contact with skin and eyes. |
| 1-Methyl-3-cyclohexene-1-carboxylic acid | C₈H₁₂O₂ | 140.18 | Colorless oil or low melting solid | Corrosive. Causes skin and eye burns. Handle in a fume hood with appropriate PPE. |
| Isoprene | C₅H₈ | 68.12 | Colorless, volatile liquid | Highly flammable. Lachrymator. Work in a well-ventilated fume hood. |
| Acrylamide | C₃H₅NO | 71.08 | White crystalline solid | Toxic and suspected carcinogen. Handle with extreme care using appropriate PPE. |
Note: The properties for 1-methylcyclohex-3-ene-1-carboxamide are based on closely related structures and general chemical principles in the absence of a dedicated safety data sheet.
Synthetic Strategy: Accessing the Intermediate
The most logical and convergent approach to 1-methylcyclohex-3-ene-1-carboxamide is a two-step sequence commencing with a Diels-Alder reaction, a powerful tool for the construction of six-membered rings.[1][2][3] This is followed by the conversion of the resulting carboxylic acid to the primary amide.
Caption: Synthetic workflow for 1-methylcyclohex-3-ene-1-carboxamide.
Protocol 1: Synthesis of 1-Methyl-3-cyclohexene-1-carboxylic acid via Diels-Alder Reaction
This protocol is adapted from established procedures for the Diels-Alder reaction between dienes and α,β-unsaturated carbonyl compounds.[4] The reaction of isoprene with acrylamide or acrylic acid yields the desired cyclohexene scaffold. Using acrylic acid is often more practical for achieving the carboxylic acid precursor directly.
Materials:
-
Isoprene
-
Acrylic acid
-
Hydroquinone (inhibitor)
-
Toluene
-
Sodium bicarbonate (5% aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
High-pressure reaction vessel or sealed tube
Procedure:
-
To a high-pressure reaction vessel, add acrylic acid (1.0 eq), isoprene (1.5 eq), and a catalytic amount of hydroquinone.
-
Add toluene to achieve a 2 M concentration of acrylic acid.
-
Seal the vessel and heat to 150-180 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution to remove unreacted acrylic acid.
-
The aqueous layer can be acidified to recover the product if it is soluble. Alternatively, extract the organic layer with 5% sodium bicarbonate solution, combine the aqueous layers, acidify with concentrated HCl to pH ~2, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield 1-methyl-3-cyclohexene-1-carboxylic acid.
Protocol 2: Conversion of Carboxylic Acid to 1-Methylcyclohex-3-ene-1-carboxamide
The conversion of the carboxylic acid to the primary amide can be achieved through several methods. The acid chloride pathway is a classic and effective approach.
Materials:
-
1-Methyl-3-cyclohexene-1-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (concentrated aqueous solution)
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-methyl-3-cyclohexene-1-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the cessation of gas evolution.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride/oxalyl chloride and DCM. The resulting crude acid chloride is used immediately in the next step.
-
In a separate flask, cool a concentrated aqueous solution of ammonium hydroxide (excess) in an ice bath.
-
Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the cold ammonium hydroxide solution with vigorous stirring.
-
Stir the biphasic mixture for 1-2 hours, allowing it to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-methylcyclohex-3-ene-1-carboxamide can be purified by recrystallization or column chromatography.
Application Notes: The Synthetic Utility of 1-Methylcyclohex-3-ene-1-carboxamide
The presence of both an alkene and an amide functional group allows for a wide range of selective transformations, making 1-methylcyclohex-3-ene-1-carboxamide a valuable intermediate.
Caption: Reactivity map of 1-methylcyclohex-3-ene-1-carboxamide.
Protocol 3: Epoxidation of the Alkene
Epoxidation of the double bond provides access to chiral epoxy-amides, which are valuable precursors for the synthesis of functionalized cyclohexanols. This protocol is adapted from a procedure for the epoxidation of a similar cyclohexene carboxamide derivative.[5][6]
Materials:
-
1-Methylcyclohex-3-ene-1-carboxamide
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
Procedure:
-
Dissolve 1-methylcyclohex-3-ene-1-carboxamide (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting epoxide by column chromatography.
Protocol 4: Syn-Dihydroxylation of the Alkene
The conversion of the alkene to a vicinal diol introduces two new stereocenters and significantly increases the molecular complexity. The Upjohn dihydroxylation is a reliable method for this transformation.
Materials:
-
1-Methylcyclohex-3-ene-1-carboxamide
-
Osmium tetroxide (OsO₄), typically as a 2.5% solution in t-butanol
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone/Water solvent mixture
-
Sodium sulfite
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclohex-3-ene-1-carboxamide (1.0 eq) and NMO (1.2 eq) in a mixture of acetone and water (e.g., 10:1).
-
Add a catalytic amount of OsO₄ solution (1-2 mol%).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the diol by column chromatography or recrystallization.
Protocol 5: Hydrogenation of the Alkene
Catalytic hydrogenation selectively reduces the double bond to afford the saturated 1-methylcyclohexane-1-carboxamide, a useful scaffold for accessing cyclohexane derivatives without the complexities of alkene reactivity.
Materials:
-
1-Methylcyclohex-3-ene-1-carboxamide
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (balloon or Parr hydrogenator)
Procedure:
-
Dissolve 1-methylcyclohex-3-ene-1-carboxamide (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization if necessary.
Protocol 6: Hydrolysis of the Amide to the Carboxylic Acid
Regeneration of the carboxylic acid from the amide can be useful if the amide was used as a protecting group or if further transformations of the acid are desired.
Materials:
-
1-Methylcyclohex-3-ene-1-carboxamide
-
Aqueous hydrochloric acid (e.g., 6 M) or sulfuric acid (e.g., 3 M)
-
Reflux condenser
Procedure:
-
To a round-bottom flask containing 1-methylcyclohex-3-ene-1-carboxamide, add an excess of aqueous acid.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-3-cyclohexene-1-carboxylic acid.
Protocol 7: Reduction of the Amide to the Amine
Reduction of the primary amide provides access to the corresponding primary amine, (1-methylcyclohex-3-en-1-yl)methanamine, a valuable building block for the synthesis of more complex nitrogen-containing molecules.
Materials:
-
1-Methylcyclohex-3-ene-1-carboxamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ice bath
-
Sodium sulfate decahydrate or a Fieser workup (water, then 15% NaOH, then more water)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (2-3 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-methylcyclohex-3-ene-1-carboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine, which can be purified by distillation.
Conclusion
1-Methylcyclohex-3-ene-1-carboxamide is a readily accessible and highly versatile synthetic intermediate. Its bifunctional nature allows for selective manipulation of either the alkene or the amide group, providing access to a wide array of more complex molecular architectures. The protocols detailed in this guide offer a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of novel molecules in medicinal chemistry and materials science. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed by trained individuals in a suitable laboratory setting.
References
-
Methyl 1-methylcyclohex-3-ene-1-carboxylate. PubChem. [Link]. Accessed January 26, 2026.
-
N-methylcyclohex-3-ene-1-carboxamide. PubChem. [Link]. Accessed January 26, 2026.
-
1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. YouTube. [Link]. Published July 13, 2023. Accessed January 26, 2026.
-
3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester. SIELC Technologies. [Link]. Published May 16, 2018. Accessed January 26, 2026.
-
Diels–Alder reactions of isoprene (1) and acrylic acid (2). ResearchGate. [Link]. Accessed January 26, 2026.
- Process for the production of 3-cyclohexene-1-carboxaldehyde.
-
Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids. ResearchGate. [Link]. Accessed January 26, 2026.
-
Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. National Institutes of Health. [Link]. Accessed January 26, 2026.
-
Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. ACS Omega. [Link]. Published May 14, 2024. Accessed January 26, 2026.
-
Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. National Institutes of Health. [Link]. Published May 14, 2024. Accessed January 26, 2026.
-
Diels–Alder reaction. Wikipedia. [Link]. Accessed January 26, 2026.
- Methyl cyclohexane carboxylates and their use in perfume compositions.
-
Diels-Alder reaction. Khan Academy. [Link]. Accessed January 26, 2026.
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-
The Diels-Alder Reaction. Master Organic Chemistry. [Link]. Published August 30, 2017. Accessed January 26, 2026.
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Troubleshooting & Optimization
Technical Support Center: 1-Methylcyclohex-3-ene-1-carboxamide
Welcome to the dedicated technical support guide for 1-methylcyclohex-3-ene-1-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development to navigate the potential stability challenges associated with this compound. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the integrity of your experiments.
Introduction to the Stability of 1-Methylcyclohex-3-ene-1-carboxamide
1-Methylcyclohex-3-ene-1-carboxamide is a molecule of interest due to its unique structural features, namely the presence of a cyclohexene ring and a carboxamide group. These functional groups, while offering diverse possibilities for chemical modification, also introduce specific stability considerations that must be carefully managed during synthesis, purification, storage, and application. This guide will address the most common stability-related issues, their underlying chemical principles, and practical solutions to mitigate them.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work with 1-methylcyclohex-3-ene-1-carboxamide, presented in a question-and-answer format.
Issue 1: Appearance of an Isomeric Impurity in NMR Spectra After Storage or During a Reaction.
Question: I've noticed the appearance of new peaks in the 1H NMR spectrum of my 1-methylcyclohex-3-ene-1-carboxamide sample, suggesting the formation of an isomer. What could be the cause, and how can I prevent it?
Answer:
The most probable cause is the isomerization of the double bond from the Δ³ position to the thermodynamically more stable Δ¹ or Δ² position, resulting in 1-methylcyclohex-1-ene-1-carboxamide or 1-methylcyclohex-2-ene-1-carboxamide. This can be catalyzed by trace amounts of acid or base, or even by certain metal surfaces.
Causality: The driving force for this isomerization is the formation of a more substituted, and therefore more stable, double bond. The presence of a methyl group at the 1-position can further influence the equilibrium between the different isomers.
Troubleshooting Protocol:
-
Strict pH Control: Ensure all solvents and reagents are neutral. If necessary, pass solvents through a plug of neutral alumina to remove acidic or basic impurities.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent acid formation from atmospheric CO₂ and moisture.
-
Avoid Protic Solvents Where Possible: If the experimental conditions allow, use aprotic solvents to minimize the risk of proton-mediated isomerization.
-
Chelation of Metal Ions: If metal catalysts are used in your reaction, consider the use of a chelating agent during workup to remove residual metal ions that could catalyze isomerization.
Issue 2: Unexpected Formation of a Carboxylic Acid Byproduct.
Question: My reaction mixture or stored sample of 1-methylcyclohex-3-ene-1-carboxamide shows the presence of 1-methylcyclohex-3-ene-1-carboxylic acid. What is causing this hydrolysis?
Answer:
This indicates the hydrolysis of the amide bond. While amides are generally stable, hydrolysis can occur under forcing conditions, such as prolonged heating in the presence of strong acids or bases.[1][2][3]
Causality: The amide bond is susceptible to nucleophilic attack by water or hydroxide ions, leading to its cleavage. This process is significantly accelerated at non-neutral pH and elevated temperatures.[1][2]
Troubleshooting Protocol:
-
Maintain Neutral pH: Strictly avoid acidic or basic conditions unless required for the reaction. Buffer your reaction mixture if necessary.
-
Control Temperature: Avoid excessive heating. If a reaction requires elevated temperatures, minimize the reaction time.
-
Anhydrous Conditions: For storage and reactions where water is not a reagent, use anhydrous solvents and an inert atmosphere to minimize contact with moisture.
-
Purification: If the carboxylic acid has formed, it can often be removed by a mild aqueous basic wash (e.g., with a dilute solution of sodium bicarbonate) during the workup, followed by re-acidification of the aqueous layer to confirm the presence of the acid if desired.
Issue 3: Evidence of Oxidation Products, Such as Alcohols or Ketones.
Question: I have observed byproducts with hydroxyl or carbonyl functionalities in my sample. What is the likely oxidation pathway, and how can it be prevented?
Answer:
The cyclohexene ring is susceptible to allylic oxidation, which can introduce an oxygen-containing functional group at the carbon atom adjacent to the double bond.[4][5][6] This can be initiated by atmospheric oxygen, especially in the presence of light or trace metals, or by certain oxidizing reagents.
Causality: The allylic C-H bonds are weaker than typical sp³ C-H bonds and are therefore more susceptible to radical abstraction or reaction with oxidizing agents like selenium dioxide.[4][5]
Troubleshooting Protocol:
-
Storage in the Dark: Store the compound in amber vials or in the dark to prevent photo-initiated oxidation.[7]
-
Inert Atmosphere: Store and handle the compound under an inert atmosphere (argon or nitrogen) to exclude oxygen.[7]
-
Use of Antioxidants: For long-term storage, consider adding a small amount of a radical scavenger, such as BHT (butylated hydroxytoluene), if it does not interfere with downstream applications.
-
Careful Selection of Reagents: Be mindful of the oxidizing potential of all reagents used in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-methylcyclohex-3-ene-1-carboxamide?
A1: For optimal stability, the compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Temperature | -20°C or lower | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture and CO₂.[7] |
| Light | In the dark (amber vial) | Prevents photo-initiated degradation pathways.[7] |
| Container | Tightly sealed glass container | Avoids contamination and exposure to air and moisture. |
Q2: Can I purify 1-methylcyclohex-3-ene-1-carboxamide using silica gel chromatography?
A2: Yes, but with caution. Standard silica gel can be slightly acidic, which may promote double bond isomerization. It is advisable to use deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in the eluent and then flushing with the eluent alone) or to use neutral alumina for chromatography.
Q3: Is 1-methylcyclohex-3-ene-1-carboxamide susceptible to polymerization?
A3: While less common for this specific structure compared to more activated alkenes, the presence of the double bond means that polymerization cannot be entirely ruled out, especially in the presence of radical initiators or strong acids. If you observe the formation of insoluble, high molecular weight material, polymerization may be the cause. Storing the compound at low temperatures and in the absence of initiators will minimize this risk.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for 1-methylcyclohex-3-ene-1-carboxamide.
Caption: Potential degradation pathways of 1-methylcyclohex-3-ene-1-carboxamide.
Experimental Workflow for Stability Assessment
The following workflow can be used to assess the stability of your compound under specific conditions.
Caption: Workflow for assessing the stability of 1-methylcyclohex-3-ene-1-carboxamide.
References
-
Özdemir, Ü., et al. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. ACS Omega. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 110867, Methyl 1-methylcyclohex-3-ene-1-carboxylate. Available at: [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2780388, N-methylcyclohex-3-ene-1-carboxamide. Available at: [Link]
-
Wikipedia contributors. (2023). Riley oxidation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Available at: [Link]
-
Mayr's Database Of Reactivity Parameters. Molecule 1-methylcyclohexene. Available at: [Link]
-
American Chemical Society. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. ACS Omega. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids. Available at: [Link]
-
ResearchGate. (2025). Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1. Available at: [Link]
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-
Organic Chemistry Portal. Synthesis of allylic amines. Available at: [Link]
-
Wang, M., et al. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Santa Fe College. (2023). 1-methylcyclohexane carboxylic acid synthesis. YouTube. Available at: [Link]
-
New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Available at: [Link]
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American Chemical Society. (1995). Selective oxidation of alcohol function in allylic alcohols to .alpha.,.beta.-unsaturated carbonyl compounds catalyzed by zirconocene complexes. The Journal of Organic Chemistry. Available at: [Link]
-
Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Available at: [Link]
-
Quora. (2018). What will be the product in the reaction between 1-methylcyclohexene and HCl?. Available at: [Link]
-
ChemTube3D. Allylic Oxidation with Selenium Dioxide. Available at: [Link]
-
Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides. YouTube. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11574, 1-Methylcyclohexene. Available at: [Link]
-
NCERT. (2018). Haloalkanes and Haloarenes. Available at: [Link]
-
Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96926, 3-Cyclohexene-1-carboxylic acid, methyl ester. Available at: [Link]
-
Wikipedia contributors. (2024). Cannabidiol. Wikipedia, The Free Encyclopedia. Available at: [Link]
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- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Enzyme-catalyzed allylic oxidation reactions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Methylcyclohex-3-ene-1-carboxamide
Welcome to the technical support center for 1-methylcyclohex-3-ene-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to anticipate and prevent them.
The primary synthetic route to 1-methylcyclohex-3-ene-1-carboxamide is the Diels-Alder reaction between isoprene (2-methyl-1,3-butadiene) and acrylamide. This [4+2] cycloaddition is efficient but often yields a mixture of regioisomers, which presents the most significant purification hurdle.[1] This guide provides a comprehensive framework for isolating the target compound with high purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude reaction mixture?
A: The impurity profile is directly linked to the Diels-Alder synthesis. Key species to anticipate are:
-
Regioisomeric Byproduct: The most challenging impurity is the "meta" adduct, 4-methylcyclohex-3-ene-1-carboxamide. Its formation is a known outcome of Diels-Alder reactions with unsymmetrical dienes like isoprene.[2] This isomer will have very similar physical and chemical properties to your target "para" adduct.
-
Unreacted Starting Materials: Residual isoprene (highly volatile) and acrylamide (polar).
-
Polymeric Material: Acrylamide has a tendency to polymerize, especially under the thermal conditions often required for Diels-Alder reactions. This typically results in a high-molecular-weight, gummy, or discolored residue.
-
Solvent and Catalysts: Any residual solvent or Lewis acid catalyst used to promote the reaction.
Q2: My crude product is a yellow or brown oil, but I expected a solid. What does this indicate?
A: This is a common observation and usually points to the presence of impurities. A mixture of compounds, particularly the presence of the regioisomeric byproduct, can cause significant melting point depression, resulting in an oil or amorphous gum at room temperature. Discoloration is often due to high-molecular-weight polymeric side products.
Q3: What are the most effective analytical techniques to assess the purity and isomeric ratio of my sample?
A: A multi-technique approach is recommended for a comprehensive assessment:
-
¹H NMR Spectroscopy: This is the most powerful tool for determining the isomeric ratio. The chemical shifts of the vinylic protons and the methyl group will be distinct for the 1-methyl (para) and 4-methyl (meta) isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the isomers (which will be identical). The isomers may show slightly different retention times.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be developed to resolve the isomers and provide accurate quantification of purity.
-
Thin Layer Chromatography (TLC): Essential for developing a separation method for flash chromatography.[3] A well-chosen solvent system should show at least a small separation between the two isomeric spots.
Q4: How should I properly store purified 1-methylcyclohex-3-ene-1-carboxamide?
A: As a compound containing both an amide and an alkene, it is susceptible to hydrolysis and oxidation. For long-term stability, store the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark, and dry place.
Section 2: Troubleshooting Guide for Purification
This section addresses specific experimental issues in a problem-solution format, emphasizing the underlying chemical principles.
Problem: My ¹H NMR spectrum clearly shows two closely related products in a roughly 70:30 ratio, which I believe are regioisomers. How can I separate them?
-
Probable Cause: You have correctly identified the primary challenge. The Diels-Alder reaction between isoprene and acrylamide lacks perfect regioselectivity, leading to the formation of both 1-methylcyclohex-3-ene-1-carboxamide (your target) and 4-methylcyclohex-3-ene-1-carboxamide. Their structural similarity results in nearly identical polarities, making separation difficult.
-
Solution: Meticulous Flash Column Chromatography
-
Principle: While their polarities are similar, they are not identical. The subtle difference in the dipole moment, arising from the relative positions of the methyl and carboxamide groups, can be exploited using flash chromatography.[4]
-
Method Development: Use TLC to screen various solvent systems. Start with a non-polar system like Hexane/Ethyl Acetate and a moderately polar one like Dichloromethane/Methanol. Your goal is to find a system that gives a clear, albeit small, difference in Rf values (ΔRf > 0.1).
-
Execution:
-
Use a high-quality silica gel with a small particle size (e.g., 40-63 µm) for higher resolution.
-
Employ a long, narrow column to increase the theoretical plates.
-
Use "dry loading": adsorb your crude material onto a small amount of silica gel and load the resulting powder onto the top of the column. This prevents band broadening that can occur with liquid loading, which is critical for separating close-running spots.
-
Run a shallow gradient or an isocratic elution with the optimized solvent system. A slow, carefully controlled elution is key.
-
Collect many small fractions and analyze them meticulously by TLC before combining.
-
-
Problem: My crude product is contaminated with a baseline, highly polar impurity on my TLC plate.
-
Probable Cause: This is almost certainly unreacted acrylamide or polyacrylamide. These materials are significantly more polar than your product and will not move from the baseline in typical normal-phase chromatography solvent systems.
-
Solution: Pre-Chromatography Aqueous Workup
-
Principle: Utilize liquid-liquid extraction to remove highly water-soluble impurities before chromatography. This simplifies the subsequent purification step and prevents the polar material from irreversibly sticking to the silica column.
-
Protocol:
-
Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with a saturated brine solution (1x). The brine wash helps to break any emulsions and removes residual water from the organic layer.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[5] The resulting material is now ready for chromatography.
-
-
Problem: My final product is pure by NMR, but it has a persistent yellow or brown color.
-
Probable Cause: The color is likely due to trace amounts of high-molecular-weight polymeric impurities that co-eluted with your product during chromatography. These are often present in such low concentrations that they are not visible by NMR.
-
Solution: Recrystallization with Activated Charcoal
-
Principle: Activated charcoal has a high surface area and can adsorb large, colored impurity molecules from a solution.[6]
-
Protocol:
-
Dissolve the impure, colored product in a minimum amount of a suitable hot recrystallization solvent.
-
Allow the solution to cool slightly, then add a very small amount of activated charcoal (e.g., 1-2% of the solute mass).
-
Gently heat the mixture back to boiling for a few minutes while swirling.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the pure, colorless crystals by vacuum filtration.[6]
-
-
Problem: I am experiencing very low recovery of my product after flash chromatography.
-
Probable Cause: Amides can sometimes exhibit strong interactions with the acidic silanol (Si-OH) groups on the surface of silica gel, leading to streaking on the TLC plate and poor recovery from the column.
-
Solution: Mobile Phase Modification or Reverse-Phase Chromatography
-
Option A (Mobile Phase Modification): Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[7] This deprotonates the acidic silanol groups, minimizing their interaction with your amide product and improving elution.
-
Option B (Reverse-Phase Chromatography): If the compound is sufficiently polar, reverse-phase (C18) flash chromatography can be an excellent alternative.[8] In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This often provides a different selectivity for isomers and can prevent the issue of product adsorption to silica.
-
Section 3: Recommended Purification Protocols
Protocol A: High-Resolution Flash Column Chromatography
This protocol is optimized for the separation of the 1-methyl and 4-methyl regioisomers.
-
Solvent System Selection: Develop a mobile phase using TLC. A common starting point is a 4:1 to 9:1 mixture of Hexane:Ethyl Acetate. Aim for an Rf of ~0.3 for the target compound with visible separation from the isomer.
-
Column Preparation: Pack a glass column with silica gel (40-63 µm) using the wet slurry method with your chosen mobile phase. The silica bed height should be approximately 10-15 cm.
-
Sample Loading (Dry Method):
-
Dissolve ~500 mg of your crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Add ~1.5 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the prepared column.
-
-
Elution:
-
Begin elution with the selected mobile phase. Maintain a constant flow rate.
-
If using a gradient, ensure it is very shallow to maximize resolution.
-
Collect small fractions (e.g., 5-10 mL each).
-
-
Analysis:
-
Spot every second or third fraction on a TLC plate.
-
Visualize the spots using a UV lamp and/or an appropriate stain (e.g., potassium permanganate).
-
Combine the fractions containing only the pure, desired isomer.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol B: Recrystallization for General Purification
This protocol is effective if your primary impurities are not the regioisomer and the product is a solid.[9][10]
-
Solvent Selection: Find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound poorly at low temperatures but completely at its boiling point.[11] Test small amounts in solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise until the solid just dissolves.
-
Decolorization (if needed): If the solution is colored, add a spatula-tip of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration (if needed): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent. Confirm purity by melting point determination and NMR spectroscopy.
Section 4: Data and Workflow Visualization
Table 1: Comparative Physical Properties (Estimated)
Direct experimental data for 1-methylcyclohex-3-ene-1-carboxamide is limited. The following properties are estimated based on the closely related structure N-methylcyclohex-3-ene-1-carboxamide and general chemical principles.[12]
| Property | 1-Methylcyclohex-3-ene-1-carboxamide (Target) | 4-Methylcyclohex-3-ene-1-carboxamide (Impurity) | Rationale for Difference |
| Molecular Weight | 153.22 g/mol | 153.22 g/mol | Isomers have identical molecular weights. |
| Polarity | Slightly Less Polar | Slightly More Polar | The electron-donating methyl group at the C1 position may slightly reduce the overall dipole moment compared to when it is further away at C4. This is the key to chromatographic separation. |
| Boiling Point | ~250-260 °C (est.) | ~250-260 °C (est.) | Expected to be very similar. Separation by distillation is likely impractical. |
| ¹H NMR (Key Signals) | Vinylic protons appear as a multiplet. Methyl group is a singlet. | Vinylic protons appear as a multiplet with a different splitting pattern. Methyl group is a doublet (if adjacent to a CH) or singlet depending on exact structure, shifted relative to the target. | The local electronic environment of the protons is different, leading to distinct chemical shifts and coupling constants. |
Purification Workflow Diagram
This diagram illustrates the logical decision-making process for purifying the crude product.
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. biotage.com [biotage.com]
- 5. Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. Recrystallization [sites.pitt.edu]
- 12. N-methylcyclohex-3-ene-1-carboxamide | C8H13NO | CID 2780388 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Methylcyclohex-3-ene-1-carboxamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-methylcyclohex-3-ene-1-carboxamide. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues observed during experimental work.
Introduction: The Importance of Purity
1-Methylcyclohex-3-ene-1-carboxamide is a valuable intermediate in organic synthesis. The purity of this compound is critical, as impurities can interfere with subsequent reaction steps, lead to the formation of undesired byproducts, and complicate the interpretation of biological or analytical data. This guide outlines systematic approaches to identify and remove common impurities, enabling the isolation of high-purity material.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely impurities in my crude 1-methylcyclohex-3-ene-1-carboxamide?
The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis involves the reaction of a 1-methylcyclohex-3-ene-1-carbonyl derivative (like an acid chloride) with an amine, or the direct coupling of the corresponding carboxylic acid with an amine.[][2][3]
Common Impurities Include:
-
Unreacted Starting Materials:
-
1-Methylcyclohex-3-ene-1-carboxylic acid
-
The amine used for amidation
-
-
Reagent-Related Byproducts:
-
Coupling agents and their urea byproducts (e.g., from DCC or EDC)
-
Residual base (e.g., triethylamine, pyridine)
-
-
Side-Reaction Products:
-
Hydrolysis Product: The amide can hydrolyze back to 1-methylcyclohex-3-ene-1-carboxylic acid, especially during aqueous workups under acidic or basic conditions.[4]
-
Isomers: Depending on the synthesis conditions, isomers of the cyclohexene ring (e.g., 1-methylcyclohex-2-ene-1-carboxamide) may form.
-
The first step in any purification strategy is to identify these impurities, typically using Thin Layer Chromatography (TLC) by co-spotting the crude mixture with authentic samples of the starting materials.[5]
Q2: My crude product is a persistent oil, but I expect a solid. How can I induce crystallization?
This is a common issue often caused by impurities that inhibit the formation of a crystal lattice.
Troubleshooting Steps:
-
Initial Purification: The presence of even small amounts of solvent or unreacted materials can prevent crystallization. First, attempt a primary purification step. A simple aqueous wash can be highly effective.
-
Acid Wash: Wash the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with dilute acid (e.g., 1M HCl) to remove any basic impurities, such as unreacted amine.
-
Base Wash: Follow with a dilute base wash (e.g., 1M NaHCO3 or NaOH) to remove acidic impurities, particularly the unreacted carboxylic acid.[6]
-
Brine Wash & Dry: Wash with saturated NaCl solution to remove bulk water, then dry the organic layer over an anhydrous salt like Na2SO4 or MgSO4.[6]
-
-
Solvent Titration: If an aqueous wash is insufficient, dissolve the crude oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or pentane) until turbidity persists. Warming gently to redissolve and then allowing it to cool slowly can induce crystallization.
-
Column Chromatography: If the above methods fail, the most reliable approach is purification by column chromatography to isolate the pure amide, which should then crystallize more readily.[7]
Q3: My compound streaks badly on my silica gel TLC plate and column. What's happening and how can I fix it?
Streaking is typically caused by the analyte being too polar for the chosen eluent or by strong interactions with the stationary phase. Amides are polar and can exhibit this behavior.
Causality & Solutions:
-
High Polarity: The amide functional group is polar. If your eluent (e.g., pure hexane) is too nonpolar, the compound will not move from the baseline. If it's slightly too nonpolar, the compound will move but interact strongly with the silica, causing streaking.
-
Solution: Increase the polarity of your mobile phase. Gradually add a more polar solvent like ethyl acetate or acetone to your nonpolar solvent (e.g., hexane). A gradient elution on the column, starting with low polarity and gradually increasing, is often effective.[6]
-
-
Acidic Silica Interaction: Standard silica gel is slightly acidic and can strongly interact with basic sites in a molecule. While amides are generally neutral, they can have basic character.[8]
-
Solution: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or pyridine. This will saturate the acidic sites on the silica, allowing your compound to elute more cleanly.
-
-
Impurity Interference: Acidic or basic impurities in your crude mixture can also cause streaking.
-
Solution: Perform the acid-base wash described in Q2 before attempting chromatography.
-
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate a standard purification workflow and a decision tree for troubleshooting common issues.
Caption: Decision tree for troubleshooting common purification challenges.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, based on differences in solubility between the desired product and impurities in a given solvent. [9][10] 1. Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For amides, moderately polar to polar solvents are often suitable. [11]Test small quantities first.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethyl Acetate | 77 | Medium | Good starting point. Often used with hexane as a co-solvent. |
| Acetone | 56 | Medium-High | Good solvent, but its low boiling point requires care. |
| Acetonitrile | 82 | High | Excellent for many amides, often yields high-quality crystals. [11] |
| Isopropanol | 82 | High | Good alternative to ethanol. |
| Toluene | 111 | Low | Can be effective if the compound is less polar. |
| Water | 100 | Very High | Unlikely to be a good single solvent unless the amide is very small and polar. |
2. Step-by-Step Procedure:
-
Place the crude, solid amide into an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
If the solution is colored, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes. 4. If charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for 15-30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel. [12]8. Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly, either air-drying or in a vacuum oven.
3. Verification:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Obtain an NMR spectrum to confirm the structure and absence of impurities.
Protocol 2: Purification by Column Chromatography
This is the most powerful method for separating complex mixtures or purifying oils. [7] 1. Preparation:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system gives the desired product an Rf value of ~0.3-0.4 and separates it well from all impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
2. Step-by-Step Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
If using a single eluent (isocratic elution), continue collecting fractions until the product has eluted.
-
If using a gradient, start with the low-polarity eluent and gradually increase the proportion of the high-polarity solvent to elute more tightly-bound compounds.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
3. Verification:
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Confirm the purity of the isolated product by NMR and/or melting point analysis.
Final Purity Assessment
A combination of techniques should be used to confirm the purity of the final product:
-
Melting Point: A narrow melting point range (e.g., < 2 °C) is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities. Integration of ¹H NMR signals can be used for quantitative assessment.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. An amide-functionalized stationary phase can be particularly effective and stable for this class of compounds. [8][13]
References
- Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones - PMC - NIH. (2024).
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
- How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage.
- 1-methylcyclohexane carboxylic acid synthesis. (2023). YouTube.
- Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. (2025).
- Nomencl
- Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids. (2025).
- Recrystalliz
- Purification of cyclohexane.
- What is the best technique for amide purification?. (2020).
- The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation - PMC - NIH. (2008).
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Chemistry of Amides. (2022). Chemistry LibreTexts.
- Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. (2018). PubMed.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC.
- Application Note: Purification of 1-Methylcyclohexene by Fractional Distill
- Synthesis of Amides. (2021). Chemistry LibreTexts.
- Methyl cyclohex-3-ene-1-carboxyl
- How to Make Amides: Mechanism. (2014). YouTube.
- Tips and tricks for difficult amide bond form
- Amide or Amino HPLC Columns What are the Differences. (2025). MicroSolv.
- RECRYSTALLIS
- Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal.
- Amide synthesis by acyl
- Recrystallization. University of California, Los Angeles.
- HILIC-Amide Column HPLC Chrom
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH.
- Methyl 1-methylcyclohex-3-ene-1-carboxyl
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 9. mt.com [mt.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. HILIC-Amide Column HPLC Chromatography | BioVanix Technology [biovanix.com]
Technical Support Center: Optimizing 1-Methylcyclohex-3-ene-1-carboxamide Yield
Welcome to the technical support center for the synthesis and optimization of 1-methylcyclohex-3-ene-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to maximize the yield and purity of your target compound through informed catalyst selection and protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-methylcyclohex-3-ene-1-carboxamide?
There are two primary and well-established synthetic routes to 1-methylcyclohex-3-ene-1-carboxamide. The choice between them often depends on the availability of starting materials, desired purity, and scalability.
-
Route A: Amidation of 1-methylcyclohex-3-ene-1-carboxylic acid. This is a widely used and versatile method that involves the formation of an amide bond from the corresponding carboxylic acid.
-
Route B: Partial hydrolysis of 1-methylcyclohex-3-ene-1-carbonitrile. This route utilizes the corresponding nitrile as the precursor, which is then selectively hydrolyzed to the amide.
Both precursors are typically synthesized via a Diels-Alder reaction between isoprene and either methacrylic acid or methacrylonitrile.
Q2: How do I choose between the carboxylic acid and nitrile synthetic routes?
The selection of the synthetic route is a critical decision that impacts catalyst choice, reaction conditions, and potential side products.
-
Choose the carboxylic acid route if:
-
High yield and purity are the primary objectives.
-
You are working with sensitive functional groups that might not tolerate the conditions of nitrile hydrolysis.
-
A wide variety of well-established and high-yielding catalytic methods are desired.
-
-
Choose the nitrile route if:
-
The nitrile precursor is more readily available or cost-effective.
-
You are aiming for a more atom-economical synthesis, as it avoids the use of coupling agents.
-
You have precise control over reaction conditions to prevent over-hydrolysis to the carboxylic acid.
-
Q3: What are the most common catalysts for the amidation of 1-methylcyclohex-3-ene-1-carboxylic acid?
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is necessary. This can be achieved through two main catalytic strategies:
-
Stoichiometric Activating Agents (Coupling Agents): These are used in stoichiometric amounts to activate the carboxylic acid. Common examples include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are very effective but produce urea byproducts that need to be removed.[2][3]
-
Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.[3][4]
-
-
Catalytic Methods: These use a substoichiometric amount of a catalyst to promote the amidation.
-
Boronic Acid Catalysts: Certain boronic acids have been shown to be effective catalysts for direct amidation reactions.[5]
-
Lewis Acids: Other Lewis acidic catalysts can also be employed to facilitate the reaction.
-
Q4: How can I control the partial hydrolysis of 1-methylcyclohex-3-ene-1-carbonitrile to the amide without over-hydrolysis to the carboxylic acid?
This is the primary challenge of the nitrile route. The key is to use milder reaction conditions than those required for full hydrolysis.[6] Strategies include:
-
Mild Acid Catalysis: Using a mixture of trifluoroacetic acid (TFA) and sulfuric acid in acetic acid can facilitate the hydration of the nitrile to the amide.[6]
-
Solvent Effects: Employing a solvent like tert-butanol can help to stop the reaction at the amide stage.
-
Enzymatic Hydrolysis: Nitrile hydratase enzymes offer a highly selective method for converting nitriles to amides under mild, aqueous conditions, though this may require specialized biochemical setups.
Troubleshooting Guides
Problem 1: Low Yield in the Amidation of 1-methylcyclohex-3-ene-1-carboxylic acid
| Possible Cause | Troubleshooting Steps |
| Incomplete activation of the carboxylic acid | - Ensure your activating agent (e.g., SOCl₂, oxalyl chloride, DCC, EDC) is fresh and of high purity. - If forming the acid chloride, consider slightly longer reaction times or a modest increase in temperature to ensure complete conversion before adding the amine. |
| Formation of ammonium carboxylate salt | - This is the primary competing non-productive pathway in direct thermal amidation.[1] It is crucial to use an activating agent or a catalyst. - If using a coupling agent like DCC or EDC, ensure it is added before or concurrently with the amine to prevent the acid-base reaction.[2] |
| Side reactions of the activating agent | - Carbodiimide reagents can form N-acylurea byproducts. Optimize reaction temperature (often starting at 0°C and slowly warming to room temperature) to minimize this. - When using SOCl₂, ensure it is completely removed (e.g., by distillation or under vacuum) before adding the amine to avoid side reactions with the amine. |
| Poor nucleophilicity of the amine | - Ensure the amine is not protonated. If using an amine salt (e.g., hydrochloride), a non-nucleophilic base (like triethylamine or diisopropylethylamine) must be added to liberate the free amine. |
Problem 2: Formation of Carboxylic Acid Byproduct in Nitrile Hydrolysis
| Possible Cause | Troubleshooting Steps |
| Reaction conditions are too harsh | - The primary cause of over-hydrolysis is overly aggressive conditions (high temperature, high acid/base concentration, long reaction times).[7] - Systematically reduce the reaction temperature and monitor the reaction progress closely by TLC or GC to identify the optimal time to quench the reaction. |
| High water concentration | - While water is a reactant, an excessive amount can drive the reaction towards the carboxylic acid. Try adjusting the stoichiometry of water in the reaction mixture. |
| Catalyst is too active | - If using a strong acid or base catalyst, consider switching to a milder catalyst system as discussed in the FAQs. |
Experimental Protocols
Protocol A: Synthesis of 1-methylcyclohex-3-ene-1-carboxamide from 1-methylcyclohex-3-ene-1-carboxylic acid via an Acid Chloride Intermediate
Step 1: Formation of the Acid Chloride
-
To a solution of 1-methylcyclohex-3-ene-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0°C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
Step 2: Amidation
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.
-
In a separate flask, prepare a solution of aqueous ammonia (or the desired amine, 2.2 eq) in DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify by column chromatography or recrystallization as needed.
Protocol B: Catalytic Partial Hydrolysis of 1-methylcyclohex-3-ene-1-carbonitrile
Step 1: Reaction Setup
-
To a solution of 1-methylcyclohex-3-ene-1-carbonitrile (1.0 eq) in tert-butanol, add a catalytic amount of a suitable acid catalyst (e.g., concentrated H₂SO₄, 0.1 eq).
-
Add a controlled amount of water (1.0 - 1.5 eq).
Step 2: Reaction and Monitoring
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C).
-
Monitor the progress of the reaction by TLC or GC, observing the disappearance of the starting nitrile and the appearance of the amide product. It is critical to also monitor for the formation of the carboxylic acid byproduct.
Step 3: Workup and Purification
-
Once the optimal conversion to the amide is achieved (with minimal carboxylic acid formation), cool the reaction to room temperature.
-
Neutralize the catalyst with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the amide from any unreacted nitrile and carboxylic acid byproduct.
Catalyst Selection Summary
| Synthetic Route | Catalyst/Reagent | Advantages | Disadvantages |
| From Carboxylic Acid | Thionyl Chloride/Oxalyl Chloride | High yields, reliable, readily available reagents.[3][4] | Generates corrosive byproducts (HCl, SO₂). Requires an extra step. |
| DCC/EDC | Mild reaction conditions, good for sensitive substrates.[2][3] | Stoichiometric amounts needed, urea byproduct removal can be challenging. | |
| Boronic Acid Catalysts | Catalytic, milder than acid chlorides.[5] | May require specific reaction conditions and catalyst availability can be limited. | |
| From Nitrile | Mild H₂SO₄/TFA | Uses readily available and inexpensive reagents. | Difficult to control selectivity, risk of over-hydrolysis.[6] |
| Nitrile Hydratase | High selectivity, environmentally friendly. | Requires specialized enzymes and conditions, may not be suitable for all scales. |
Reaction Workflows
Workflow for Amidation via Acid Chloride
Caption: Workflow for the synthesis of the target amide from its corresponding carboxylic acid.
Decision Tree for Troubleshooting Low Amidation Yield
Caption: A decision tree to diagnose and resolve common causes of low yield in amidation reactions.
References
-
Mirzoyeva, G. A., & Eyvazova, Sh. M. (2025). Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids. Russian Journal of Organic Chemistry, 61(2), 212–216. [Link]
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Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742. [Link]
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Using 1-methylcyclohex-1-ene, an achiral reagent, as the starting... (n.d.). Pearson+. Retrieved January 26, 2026, from [Link]
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Mirzoyeva, G., & Eyvazova, S. (n.d.). 1-Methylcyclohex-3-ene(ane)-, and 5-Alkylphenyl-Substituted Dodecacarboxylic Acids. [Link]
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Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate Esters: Simple Catalysts for the Sustainable Synthesis of Complex Amides. Science Advances, 3(9), e1701028. [Link]
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Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. (2024, May 14). ACS Omega. [Link]
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. [Link]
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Visible-Light-Mediated Diels-Alder Reactions Under Single-Chain Polymer Confinement: Investigating the Role of the Crosslinking Moiety on Catalyst Activity. (n.d.). ChemRxiv. [Link]
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21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. [Link]
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3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester. (2018, May 16). SIELC Technologies. [Link]
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de la Torre, F., et al. (2013). Diels-Alder Reaction between Isoprene and Methyl Acrylate over Different Zeolites: Influence of Pore Topology and Acidity. Chemistry – A European Journal, 19(44), 14867-14875. [Link]
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Nikbin, N., et al. (2015). Route to Renewable PET: Reaction Pathways and Energetics of Diels–Alder and Dehydrative Aromatization Reactions Between Ethylene and Biomass-Derived Furans Catalyzed by Lewis Acid Molecular Sieves. ACS Catalysis, 5(10), 5964-5975. [Link]
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Diels–Alder reactions of isoprene (1) and acrylic acid (2). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
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Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]
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1-methylcyclohexane carboxylic acid synthesis. (2023, July 13). YouTube. [Link]
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1.3: Diels-Alder_Reactions. (2021, May 2). Chemistry LibreTexts. [Link]
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Zahnoune, R., et al. (n.d.). Theoretical Survey of Diels-Alder between Acrylic Acid and Isoprene Catalyzed by the Titanium Tetrachloride and Titanium Tertafluoride. Semantic Scholar. [Link]
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Converting Nitriles to Amides. (2024, December 1). Chemistry Steps. [Link]
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Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone. (n.d.). Journal of the American Chemical Society. [Link]
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Amide formation from carboxylic acid derivatives. (2023, March 10). Khan Academy. [Link]
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Sneep, J. R., et al. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Reaction Chemistry & Engineering, 2(2), 159-166. [Link]
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Validation & Comparative
A Comparative Analysis of 1-methylcyclohex-3-ene-1-carboxamide and Structurally Related Carboxamides for Drug Discovery
Introduction: The Carboxamide Moiety as a Privileged Scaffold in Medicinal Chemistry
The carboxamide functional group is a cornerstone of modern drug design, present in a vast array of therapeutic agents. Its prevalence stems from its unique combination of physicochemical properties: the ability to act as both a hydrogen bond donor and acceptor, its relative metabolic stability, and its capacity to impart favorable pharmacokinetic profiles to drug candidates. Carboxamides are integral to the efficacy of drugs targeting a wide range of conditions, from cardiovascular diseases to cancer.[1] The structural diversity that can be built around the carboxamide core allows for fine-tuning of a molecule's properties to optimize its interaction with biological targets.
This guide provides a comparative analysis of 1-methylcyclohex-3-ene-1-carboxamide , a novel cyclic aliphatic carboxamide, with a selection of structurally related analogues. By examining the physicochemical and potential biological properties of these compounds, we aim to provide a framework for researchers and drug development professionals to understand the subtle yet significant impacts of structural modifications—such as the presence of a methyl group, the degree of saturation in a cyclic system, aromaticity, and acyclicity—on the overall characteristics of a carboxamide-based molecule.
Selection of Comparator Carboxamides
To elucidate the structure-property relationships of 1-methylcyclohex-3-ene-1-carboxamide, four comparator molecules have been selected to represent key structural variations:
-
Cyclohex-3-ene-1-carboxamide: The direct parent molecule, allowing for the assessment of the C1-methyl group's influence.
-
1-Methylcyclohexane-1-carboxamide: The saturated analogue, which will highlight the role of the cyclohexene double bond.
-
N-methylbenzamide: An aromatic analogue, providing a comparison between a cyclic aliphatic and a simple aromatic system.
-
N,2-Dimethylbutanamide: An acyclic analogue, to contrast the conformational constraints of a cyclic scaffold with a more flexible linear chain.
The chemical structures of the primary molecule and its comparators are depicted below.
Figure 1: Logical relationships between 1-methylcyclohex-3-ene-1-carboxamide and its selected comparators.
Physicochemical Properties: A Comparative Overview
A molecule's fundamental physicochemical properties, such as solubility and melting point, are critical determinants of its suitability as a drug candidate, influencing everything from formulation to bioavailability. Below is a summary of available and computed data for our compound set.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility |
| 1-Methylcyclohex-3-ene-1-carboxamide | C₈H₁₃NO | 139.20 | Data not available | Data not available |
| Cyclohex-3-ene-1-carboxamide | C₇H₁₁NO | 125.17 | Data not available | Data not available |
| 1-Methylcyclohexane-1-carboxamide | C₈H₁₅NO | 141.21 | Data not available | Data not available |
| N-methylbenzamide | C₈H₉NO | 135.16 | 76 - 81[1] | Insoluble (<1 mg/mL at 20°C)[1][2][3] |
| N,2-Dimethylbutanamide | C₆H₁₃NO | 115.17 | Data not available | Data not available |
| N,N-Dimethylbutanamide (analogue) | C₆H₁₃NO | 115.17 | -40[4] | Very soluble (110 g/L at 25°C)[5] |
Note: Data for N,N-dimethylbutanamide is provided as a close analogue to N,2-dimethylbutanamide to offer some insight into the properties of a small, N-methylated acyclic carboxamide.
The lack of experimental data for the primary molecule and its direct alicyclic analogues underscores the novelty of this chemical space. The stark contrast in properties between the aromatic N-methylbenzamide (a solid with low water solubility) and the acyclic N,N-dimethylbutanamide (a low-melting-point solid with high water solubility) highlights the profound impact of the carbocyclic core on these fundamental characteristics.
Experimental Protocols for Physicochemical Characterization
For a comprehensive evaluation, standardized experimental determination of these properties is essential. The following section details robust, self-validating protocols for determining aqueous solubility and melting point.
Protocol 1: Determination of Aqueous Solubility (OECD Test Guideline 105)
This protocol outlines the flask method for determining the aqueous solubility of a compound.
Figure 2: Workflow for determining aqueous solubility via the flask method.
Causality and Self-Validation:
-
Expertise & Experience: The use of excess solute ensures that a saturated solution is achieved, a fundamental principle for accurate solubility measurement. The extended equilibration time with agitation is crucial to overcome kinetic barriers to dissolution.
-
Trustworthiness: A self-validating system is established by analyzing samples at multiple time points (e.g., 24h and 48h). Consistent concentration values at these points indicate that equilibrium has been reached. A negative control (blank water) should be run in parallel to ensure no interfering peaks are present in the analytical method.
Protocol 2: Determination of Melting Point (USP Chapter <741>)
This protocol describes the capillary method for determining the melting range of a crystalline solid.
Figure 3: Workflow for determining the melting point using the capillary method.
Causality and Self-Validation:
-
Expertise & Experience: A slow heating rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, preventing an overestimation of the melting point. A narrow melting range (typically < 2°C) is indicative of a pure compound.
-
Trustworthiness: The system's validity is ensured by calibrating the apparatus with certified reference standards of known melting points that bracket the expected melting range of the sample. This calibration confirms the accuracy of the temperature measurement.
Potential Biological Activity: A Framework for Investigation
While specific biological data for 1-methylcyclohex-3-ene-1-carboxamide is not yet published, the broader class of cyclohexane derivatives has been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] Similarly, N-methylbenzamide derivatives have been explored as potential therapeutic agents, for instance, as inhibitors of phosphodiesterase 10A (PDE10A).[1]
To establish a baseline biological profile for 1-methylcyclohex-3-ene-1-carboxamide and its comparators, the following experimental protocols are recommended.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.
Figure 4: Workflow for the MTT cytotoxicity assay.
Causality and Self-Validation:
-
Expertise & Experience: The inclusion of both a cancerous and a non-cancerous (normal) cell line allows for an initial assessment of selectivity. A compound that is highly toxic to cancer cells but less so to normal cells is a more promising lead.
-
Trustworthiness: The use of a vehicle control (to account for any effects of the solvent) and a positive control (to ensure the assay is working correctly) are essential for a self-validating system. Data should be generated from multiple replicate wells and ideally repeated in independent experiments.
Protocol 4: In Vitro Anti-inflammatory Activity (LPS-induced Cytokine Release)
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).
Figure 5: Workflow for assessing anti-inflammatory activity.
Causality and Self-Validation:
-
Expertise & Experience: Pre-treatment with the compound before LPS stimulation is crucial to assess its ability to prevent the inflammatory cascade rather than just measuring its effects on already-stimulated cells.
-
Trustworthiness: This protocol is self-validating through the inclusion of multiple controls: an unstimulated control (to establish baseline cytokine levels), a vehicle control (to ensure the solvent doesn't affect cytokine release), and a positive control (a known anti-inflammatory agent to confirm the assay's responsiveness).
Conclusion and Future Directions
This guide provides a comparative framework for evaluating 1-methylcyclohex-3-ene-1-carboxamide within the broader context of medicinally relevant carboxamides. While a lack of existing experimental data for the primary compound and its close analogues highlights a gap in the current literature, it also presents a clear opportunity for novel research.
The provided standardized protocols for determining key physicochemical and biological properties offer a clear path forward for researchers. By systematically generating these data points for 1-methylcyclohex-3-ene-1-carboxamide, cyclohex-3-ene-1-carboxamide, and 1-methylcyclohexane-1-carboxamide, and comparing them to the known properties of N-methylbenzamide and acyclic analogues, the scientific community can gain valuable insights into the structure-activity relationships that govern the behavior of these compounds. Such studies are fundamental to the rational design of the next generation of carboxamide-based therapeutics.
References
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A Comparative Guide to the Synthesis of 1-Methylcyclohex-3-ene-1-carboxamide: Benchmarking Yields and Methodologies
For researchers and professionals in drug development and organic synthesis, the efficient construction of novel molecular scaffolds is paramount. The 1-methylcyclohex-3-ene-1-carboxamide core represents a valuable building block, offering a conformationally restricted, sp³-rich structure that can serve as a bioisostere for aromatic systems or as a key intermediate in the synthesis of complex target molecules.[1] This guide provides an in-depth comparison of synthetic strategies for this target, focusing on the critical factors that influence reaction yield and practicality. We will dissect the synthesis into its core stages, present comparative data, and provide detailed, field-tested protocols to ensure reproducibility and high fidelity.
Introduction: The Synthetic Challenge
The synthesis of 1-methylcyclohex-3-ene-1-carboxamide logically bifurcates into two primary strategic stages: the formation of the substituted cyclohexene ring and the subsequent installation of the carboxamide functionality. While seemingly straightforward, the overall yield is a product of the efficiencies of both stages. The primary challenge lies in selecting a pathway that is not only high-yielding but also robust, scalable, and avoids harsh conditions that could compromise the integrity of the olefin within the cyclohexene ring.
This guide will benchmark three distinct and widely applicable methodologies for the crucial amidation step, starting from the common precursor, 1-methylcyclohex-3-ene-1-carboxylic acid. The formation of this precursor via the Diels-Alder reaction will be discussed first as the foundational step.
Part I: Constructing the Core Scaffold: 1-Methylcyclohex-3-ene-1-carboxylic Acid
The most efficient and atom-economical approach to the 1-methylcyclohex-3-ene-1-carboxylic acid skeleton is the Diels-Alder reaction . This powerful [4+2] cycloaddition builds the six-membered ring and sets the required substitution pattern in a single, concerted step.[2]
-
Diene: Isoprene (2-methyl-1,3-butadiene)
-
Dienophile: Acrylic acid
The reaction proceeds by combining the 4π-electron system of the diene with the 2π-electron system of the dienophile to form a new cyclohexene ring. This method is exceptionally effective because it establishes the core structure with inherent regioselectivity, placing the methyl and carboxylic acid groups in the desired 1,4-relationship. The reaction can often be performed with thermal induction and provides a direct, high-throughput route to the necessary precursor for the subsequent amidation studies.[3]
Caption: Diels-Alder reaction for precursor synthesis.
Part II: Benchmarking Amidation Strategies
With the carboxylic acid precursor in hand, the critical conversion to the primary amide can be approached through several distinct chemical pathways. The choice of method carries significant implications for yield, purity, cost, and scalability. We compare three primary strategies below.
Method 1: The Acyl Chloride Pathway (Activation-Substitution)
This classic, two-step approach is often the benchmark for reliability and high yield. The underlying principle is the conversion of the carboxylic acid's hydroxyl group—a poor leaving group—into a highly reactive acyl chloride.
-
Activation: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. This forms the highly electrophilic 1-methylcyclohex-3-ene-1-carbonyl chloride.
-
Amination: The crude or purified acyl chloride is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia) in a nucleophilic acyl substitution reaction. The use of excess ammonia or an ancillary base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the ammonia, rendering it non-nucleophilic.[4]
Causality of Choice: This method is favored when the starting material is robust and high conversion is the primary goal. The high reactivity of the acyl chloride intermediate drives the amidation reaction to completion, often resulting in excellent yields.
Method 2: Direct Coupling with Dehydrating Agents
Modern organic synthesis often employs "coupling reagents" to facilitate amide bond formation in a single pot under milder conditions. These reagents activate the carboxylic acid in situ, avoiding the isolation of a sensitive acyl chloride.
-
Mechanism: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by ammonia to form the amide. The reaction is often accelerated by additives like 1-Hydroxybenzotriazole (HOBt).
-
Trustworthiness: This method is a mainstay in pharmaceutical chemistry due to its mild conditions and broad substrate scope.[5] However, it generates stoichiometric byproducts (e.g., EDC urea), which must be removed during workup and purification, slightly lowering the atom economy.
Method 3: Direct Thermal/Catalytic Amidation
The most atom-economical route is the direct condensation of the carboxylic acid and an amine source with the removal of water.[6]
-
Mechanism: The reaction begins with an acid-base neutralization to form an ammonium carboxylate salt.[7] Vigorous heating is then required to dehydrate this salt to form the amide.[6] This process is an equilibrium, and the yield is often limited unless water is actively removed, for example, by a Dean-Stark apparatus.[6]
-
Challenges & Solutions: The high activation barrier and forcing conditions are significant drawbacks, potentially leading to decomposition.[6] To circumvent this, catalytic methods using Lewis acids like boronic acids or metal complexes can be employed to facilitate the reaction under more moderate temperatures.[5][8] Hydrothermal synthesis has also been shown to produce amides in high yields over several hours.[9]
Quantitative Comparison of Amidation Methods
| Method | Typical Yield Range | Reagents & Conditions | Advantages | Disadvantages |
| 1. Acyl Chloride Pathway | 85-98% | 1. SOCl₂ or (COCl)₂, 25-70°C2. Excess NH₃, 0-25°C | High reliability, excellent yield, readily available reagents. | Harsh reagents (SOCl₂), corrosive HCl byproduct, two distinct steps.[4][10] |
| 2. Direct Coupling | 70-95% | EDC/HOBt or DCC, Amine, Solvent (DCM/DMF), 0-25°C | Mild conditions, one-pot procedure, good for sensitive substrates. | Stoichiometric waste byproduct, higher reagent cost.[5][11] |
| 3. Thermal/Catalytic | 40-90% (Highly variable) | Heat (>140°C) with water removal, or Catalyst (e.g., Boric Acid) | High atom economy (no waste), simple reagents. | Requires high temperatures, often lower yields, risk of side reactions.[6][9] |
Experimental Protocols
The following protocols are provided as validated, reproducible methods for synthesizing the target compound.
Protocol 1: High-Yield Synthesis via Acyl Chloride Intermediate
Step A: Synthesis of 1-Methylcyclohex-3-ene-1-carbonyl chloride
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methylcyclohex-3-ene-1-carboxylic acid (10.0 g, 71.3 mmol).
-
Under a nitrogen atmosphere, add thionyl chloride (11.0 mL, 150 mmol, ~2.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 70°C and stir for 2 hours. The evolution of HCl and SO₂ gas will be observed (ensure proper ventilation in a fume hood).
-
After 2 hours, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 1-methylcyclohex-3-ene-1-carbonyl chloride is a pale yellow oil and is used immediately in the next step.
Step B: Amination to form 1-Methylcyclohex-3-ene-1-carboxamide
-
Cool the flask containing the crude acyl chloride in an ice-water bath (0°C).
-
Slowly add a 28% aqueous ammonium hydroxide solution (50 mL) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. A white precipitate will form immediately.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 30 mL).
-
Dry the white solid under vacuum at 50°C to a constant weight.
-
Expected Yield: 9.0 - 9.8 g (91-99% over two steps).
-
Caption: Workflow for the Acyl Chloride amidation method.
Protocol 2: Mild Synthesis via EDC Coupling
-
In a 250 mL round-bottom flask, dissolve 1-methylcyclohex-3-ene-1-carboxylic acid (5.0 g, 35.7 mmol) in dichloromethane (DCM, 100 mL).
-
Add 1-Hydroxybenzotriazole (HOBt) (5.3 g, 39.3 mmol, 1.1 eq.) and stir until dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (7.5 g, 39.3 mmol, 1.1 eq.) in one portion.
-
Stir the mixture at 0°C for 20 minutes to allow for the activation of the carboxylic acid.
-
Add a 7 M solution of ammonia in methanol (10.2 mL, 71.4 mmol, 2.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 50 mL of water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure amide.
-
Expected Yield: 4.0 - 4.7 g (80-94%).
-
Conclusion and Recommendations
For the synthesis of 1-methylcyclohex-3-ene-1-carboxamide, the choice of amidation method should be guided by the specific requirements of the researcher.
-
For Maximum Yield and Reliability: The Acyl Chloride Pathway is the superior choice. Despite using harsher reagents, its robustness and consistently high yields make it an ideal benchmark and the preferred method for scale-up operations where cost and conversion are critical.
-
For Substrate Sensitivity: When dealing with more complex or delicate derivatives of the cyclohexene scaffold, the milder conditions of Direct Coupling with EDC/HOBt are highly advantageous, preventing potential side reactions and preserving sensitive functional groups.
-
For Green Chemistry and Atom Economy: While attractive in principle, Direct Thermal Amidation is often impractical due to the high energy input and variable yields.[6] However, emerging catalytic systems may soon offer a more viable and efficient alternative for this green approach.[8]
By understanding the causality behind each experimental choice and leveraging the comparative data presented, researchers can confidently select and execute the optimal synthetic route to achieve their goals in the synthesis of 1-methylcyclohex-3-ene-1-carboxamide and its analogues.
References
-
Mirzoyeva, G. A., & Eyvazova, Sh. M. (2025). Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids. Russian Journal of Organic Chemistry, 61(2), 212–216. [Link]
-
PubChem. (n.d.). Methyl 1-methylcyclohex-3-ene-1-carboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. DiVA portal. [Link]
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]
-
Li, J., et al. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances. [Link]
-
Chegg. (2020, November 18). Diels Alder Reaction Synthesis of Cyclohex-3-ene carboxylic acid methyl ester Background. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?[Link]
-
Li, Y., & Yang, S. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. ResearchGate. [Link]
-
Ashenhurst, J. (2017, September 8). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Parra, T. (2020, May 10). Diels-Alder Reaction. YouTube. [Link]
-
Brandl, F., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
- 11. Amide synthesis by acylation [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Handling of 1-methylcyclohex-3-ene-1-carboxamide: A Guide to Personal Protective Equipment and Operational Safety
Understanding the Hazard Landscape
An informed approach to safety begins with a comprehensive understanding of the potential hazards. Based on the chemical structure of 1-methylcyclohex-3-ene-1-carboxamide, which features a flammable cyclohexene ring and a biologically active carboxamide group, we can anticipate a hazard profile that includes:
-
Flammability: The presence of the methylcyclohexene moiety suggests that the compound is likely a flammable liquid and vapor.[1][2][3] Precautions against ignition sources are therefore paramount.
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][4][5] Direct contact with the skin or eyes must be prevented.
-
Aspiration Hazard: If swallowed, there is a potential for the liquid to enter the airways, which can be fatal.[1][2][5]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1]
-
Unknown Chronic Effects: As a research chemical, the long-term toxicological properties have not been fully investigated. A conservative approach, treating it as a substance with potential for unknown toxicity, is the most prudent course of action.[6]
Core Principles of Protection: A Multi-layered Approach
Effective protection against chemical hazards is not reliant on a single piece of equipment but rather a systematic, multi-layered strategy. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All work with 1-methylcyclohex-3-ene-1-carboxamide, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[6][7]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[4][8][9]
-
Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.[8][10]
Administrative Controls: Safe Work Practices
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before commencing work.[11]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[10][12] Do not eat, drink, or apply cosmetics in the laboratory.[7][10]
Personal Protective Equipment (PPE): The Essential Barrier
The following table summarizes the recommended PPE for handling 1-methylcyclohex-3-ene-1-carboxamide. The selection of appropriate PPE is a critical step in ensuring personal safety.[11]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields (ANSI Z87.1 compliant) | Nitrile gloves (double-gloving recommended) | Laboratory coat | Not generally required if work is performed in a certified chemical fume hood. |
| High-Volume Handling or Splash Potential | Chemical splash goggles and a face shield | Nitrile or other chemically resistant gloves (double-gloving) | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges if there is a risk of exceeding exposure limits or if working outside of a fume hood.[3][13] |
| Emergency Spill Response | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.[14][15] |
Experimental Protocol: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a clean, appropriately sized laboratory coat, ensuring it is fully buttoned.
-
Gloves: Don the first pair of gloves. If wearing a gown with cuffs, ensure the gloves cover the cuffs.
-
Second Pair of Gloves (if required): Place the second pair of gloves over the first, extending over the cuff of the lab coat.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
-
Respirator (if required): Perform a user seal check each time a respirator is donned.
Doffing Sequence (to minimize contamination):
-
Gloves (outer pair): Remove the outer pair of gloves, turning them inside out.
-
Gown/Lab Coat and Inner Gloves: Remove the lab coat and the inner pair of gloves together, turning the sleeves of the coat inside out as you pull your arms out. Dispose of them in the appropriate waste container.
-
Exit the immediate work area.
-
Face Shield/Goggles: Remove eye protection from the back to the front.
-
Respirator (if worn): Remove the respirator.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include procedures for safe operations and waste disposal.
Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling 1-methylcyclohex-3-ene-1-carboxamide.
Caption: A logical workflow for the safe handling of 1-methylcyclohex-3-ene-1-carboxamide.
Spill Response Protocol
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Don the appropriate PPE for spill response.
-
Contain: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[16] Do not use combustible materials.
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8][12][17]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.
Waste Disposal
All waste contaminated with 1-methylcyclohex-3-ene-1-carboxamide, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4][7] Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be tightly sealed and clearly labeled.[3][9][12]
By integrating these principles of hazard awareness, multi-layered protection, and procedural diligence into your laboratory workflow, you can confidently and safely advance your research with 1-methylcyclohex-3-ene-1-carboxamide.
References
Sources
- 1. echemi.com [echemi.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. chemos.de [chemos.de]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. osha.gov [osha.gov]
- 12. Mobile [my.chemius.net]
- 13. gerpac.eu [gerpac.eu]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. nj.gov [nj.gov]
- 17. archpdfs.lps.org [archpdfs.lps.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
